molecular formula C7H8N2O3 B13639583 Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Cat. No.: B13639583
M. Wt: 168.15 g/mol
InChI Key: UKDNHPZLCKYMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate is a versatile pyrazinone carboxamide derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Compounds based on the 3-oxo-3,4-dihydropyrazine core are of significant interest for their role as key pharmacophores in the development of enzyme inhibitors . For instance, related pyrazinone carboxamide structures have been successfully utilized as the core scaffold in potent neutrophil elastase inhibitors, which are investigated for the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) . The reactivity of the pyrazinone ring makes it a subject of studies on oxidative rearrangement, which is a critical consideration for the stability and metabolism of potential drug candidates . This ester is particularly useful for chemists designing and synthesizing novel heterocyclic compounds, enabling access to a diverse array of functionally rich molecules for biological screening and structure-activity relationship (SAR) studies. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-3-8-5(6(10)9-4)7(11)12-2/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDNHPZLCKYMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Dynamics and Tautomerism in Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, the structural plasticity of heterocyclic scaffolds dictates their pharmacokinetic and pharmacodynamic profiles. Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS: 859064-08-7) is a highly functionalized pyrazine derivative that exhibits a dynamic structural equilibrium. Specifically, it undergoes a classic proton-transfer phenomenon known as lactam-lactim (or keto-enol) tautomerism .

For drug development professionals, understanding this tautomerism is not merely an academic exercise; it is a critical prerequisite. The shift between the lactam (3-oxo) and lactim (3-hydroxy) forms fundamentally alters the molecule's hydrogen-bonding network, lipophilicity (log P), and receptor-binding affinity. This whitepaper provides an authoritative, in-depth analysis of the physicochemical drivers of this tautomerism, the analytical methodologies required to quantify it, and its implications for pharmaceutical formulation.

Mechanistic Drivers of Lactam-Lactim Equilibrium

The tautomeric equilibrium of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate involves the migration of a proton between the N4 nitrogen and the C3 oxygen.

  • Lactam Form (3-oxo-3,4-dihydro): Characterized by an N-H bond at position 4 and a C=O double bond at position 3.

  • Lactim Form (3-hydroxy): Characterized by a bare nitrogen at position 4 and a C-OH group at position 3, restoring full aromaticity to the pyrazine ring.

Causality of Solvent-Induced Shifts

The position of this equilibrium is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment. As demonstrated in analogous pyrazine-2-carboxamide systems like the antiviral drug Favipiravir, protic solvents (e.g., water) strongly favor the lactam (keto) tautomer [1]. The solvent molecules form robust intermolecular hydrogen bonds with the highly polarized C=O and N-H groups, stabilizing the lactam form despite the loss of full ring aromaticity.

Conversely, in aprotic or non-polar environments (e.g., chloroform, lipid bilayers), the equilibrium shifts toward the lactim (enol) tautomer [1]. This shift is driven by the formation of a highly stable intramolecular hydrogen bond between the newly formed C3-OH group and the adjacent C2-ester carbonyl oxygen. This internal stabilization masks the molecule's polarity, driving the preference for the lactim form in lipophilic environments [3].

Tautomerism Lactam Lactam Form (3-oxo-3,4-dihydro) Lactim Lactim Form (3-hydroxy) Lactam->Lactim Proton Transfer (N4 to O3) Protic Protic/Polar Solvents (e.g., H2O, MeOH) Protic->Lactam Stabilizes via H-bonding Aprotic Aprotic/Non-polar Solvents (e.g., CHCl3, Toluene) Aprotic->Lactim Favors intramolecular H-bond

Mechanism of lactam-lactim tautomerism modulated by solvent polarity.

Quantitative Data: Solvent Effects on Tautomer Distribution

To provide a clear comparative baseline, the following table synthesizes the expected tautomeric ratios based on the dielectric constants of various solvents, extrapolated from validated data on structurally homologous 3-hydroxypyrazine-2-carboxylate systems [1][3].

SolventDielectric Constant (ε)Dominant TautomerEst. Lactam:Lactim RatioPrimary Stabilization Mechanism
Water (D₂O) 80.1Lactam> 90:10Intermolecular H-bonding with solvent
Methanol 32.7Lactam70:30Intermolecular H-bonding
Chloroform 4.8Lactim20:80Intramolecular H-bonding (C3-OH to C2-C=O)
Toluene 2.4Lactim< 5:95Apolar environment favors enol/aromaticity

Self-Validating Experimental Protocol: Elucidating the Equilibrium

Standard 1D FTIR often fails to accurately quantify lactam-lactim ratios due to severe spectral crowding (overlapping C=O and C=N stretching frequencies). To establish a self-validating, robust analytical pipeline, we employ a multi-modal approach combining 2D IR Spectroscopy and Variable-Temperature NMR (VT-NMR).

Step-by-Step Methodology
  • Sample Preparation (Environmental Mapping): Prepare 10 mM solutions of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate in D₂O, CD₃OD, CDCl₃, and Toluene-d₈. Causality: Utilizing deuterated solvents across a spectrum of dielectric constants prevents solvent proton interference while forcing the thermodynamic shift between inter- and intramolecular hydrogen bonding.

  • UV-Vis Spectroscopy (Initial Screening): Scan the samples from 200–400 nm. Causality: The lactam form exhibits a bathochromic shift (~330 nm) due to extended conjugation through the amide system, whereas the lactim form absorbs at shorter wavelengths (~300 nm). The presence of isosbestic points across solvent titrations confirms a clean two-state equilibrium [3].

  • 2D IR Spectroscopy (Structural Fingerprinting): Excite the samples with a sequence of three femtosecond mid-IR pulses. Causality: 2D IR spreads vibrational couplings over two frequency axes. This resolves the overlapping carbonyl and imine stretches, allowing for the distinct separation of lactam and lactim cross-peak patterns without requiring physical separation of the interconverting species [2].

  • Variable-Temperature NMR (Thermodynamic Quantification): Acquire ¹H and ¹³C NMR spectra from -50°C to +50°C. Causality: At ambient temperatures, rapid proton exchange broadens the N-H and O-H signals. Lowering the temperature slows this exchange rate relative to the NMR timescale, allowing distinct signals for both tautomers to emerge. Integration of the C5-methyl protons (which shift based on ring aromaticity) yields the precise equilibrium constant ( Keq​ ).

  • Density Functional Theory (DFT) Validation: Perform DFT calculations using the M06-2X/def2-TZVP basis set with an implicit Solvation Model based on Density (SMD). Causality: Computational modeling acts as the final validation step, confirming that the experimentally derived ΔG matches the theoretical thermodynamic stability of the tautomers in specific solvent fields [1].

Workflow Step1 1. Sample Preparation (Varying Solvents) Step2 2. UV-Vis / FTIR / 2D IR (Identify Chromophores) Step1->Step2 Step3 3. Variable Temp NMR (Calculate K_eq) Step2->Step3 Step4 4. DFT Calculations (Thermodynamic Validation) Step3->Step4 Step5 5. Data Synthesis (Tautomeric Ratio) Step4->Step5

Step-by-step analytical workflow for quantifying tautomeric equilibria.

Implications for Drug Design & Pharmacokinetics

The tautomeric state of pyrazine-2-carboxylates is a critical determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

When Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate is in the lactam form (predominant in the aqueous environment of blood plasma), it presents exposed hydrogen bond donors and acceptors. This maximizes aqueous solubility but restricts passive diffusion across lipid membranes.

Conversely, when the molecule approaches a lipophilic environment (such as the gastrointestinal epithelial membrane or the blood-brain barrier), the localized drop in dielectric constant triggers a shift to the lactim form . The subsequent formation of the intramolecular hydrogen bond between the C3-OH and C2-ester effectively "hides" the polar surface area. This dynamic, environment-responsive lipophilicity (often referred to as a "chameleonic" property) significantly enhances passive membrane permeability, making the understanding of this tautomerism indispensable for successful formulation and delivery.

References

  • Source: acs.
  • Source: nih.
  • Title: Role of lactam vs. lactim tautomers in 2(1H)

Thermodynamic Solvation and Equilibrium Solubility Profiling of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Physicochemical characterization, solvent screening methodologies, and thermodynamic mechanisms.

Executive Summary

In advanced pharmaceutical process chemistry, the solubility profile of key intermediates dictates the efficiency of reaction scale-up, crystallization, and downstream purification. Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS: 859064-08-7) is a highly functionalized heterocyclic scaffold, predominantly utilized in the synthesis of pyrazine-based antiviral therapeutics, including Favipiravir (T-705) derivatives[1].

This whitepaper provides an in-depth technical framework for understanding, predicting, and experimentally validating the solubility of this compound across various solvent classes. By coupling Hansen Solubility Parameters (HSP)[2] with a self-validating saturation shake-flask protocol[3], researchers can rationally select solvent systems that optimize yield and purity while avoiding solvent-mediated polymorphic transitions.

Structural Tautomerism and Lattice Thermodynamics

Before empirical screening, a Senior Application Scientist must analyze the molecular architecture of the solute. Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate exhibits classic lactam-lactim tautomerism , existing in equilibrium between its 3-oxo-3,4-dihydro (lactam) and 3-hydroxy (lactim) forms.

  • The Solid-State Challenge: In the crystalline state, the lactam form typically predominates due to the formation of robust intermolecular hydrogen-bonded dimers (N-H···O=C).

  • The Solvation Requirement: For dissolution to occur, the free energy of solvation ( ΔGsolv​ ) provided by the solvent must overcome the substantial crystal lattice energy ( ΔGlattice​ ) generated by these dimeric networks. Solvents that cannot actively disrupt these specific hydrogen bonds will yield poor solubility, regardless of their general polarity.

Tautomerism T1 3-Oxo-3,4-dihydro Form (Lactam) T2 3-Hydroxy Form (Lactim) T1->T2 Tautomeric Equilibrium SolvA Polar Aprotic Solvents (DMSO, DMF) Mech1 Strong H-Bond Acceptance SolvA->Mech1 SolvB Polar Protic Solvents (MeOH, EtOH) Mech2 Competitive H-Bonding SolvB->Mech2 Mech1->T1 Stabilizes N-H Mech1->T2 Stabilizes O-H Mech2->T1 Moderate Solvation

Figure 1: Solvent-mediated stabilization of lactam-lactim tautomers via hydrogen bonding.

Theoretical Prediction via Hansen Solubility Parameters (HSP)

To minimize empirical trial-and-error, we apply the Hansen Solubility Parameter (HSP) framework[2], which deconstructs the cohesive energy density of a molecule into three components:

  • Dispersion Forces ( δD​ ): Van der Waals interactions.

  • Polar Forces ( δP​ ): Dipole-dipole interactions.

  • Hydrogen Bonding ( δH​ ): Electron exchange interactions.

For the pyrazine-2-carboxylate scaffold, the δP​ and δH​ parameters are the primary drivers of solubility.

  • Polar Aprotic Solvents (High δP​ , High δH​ acceptor capability): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) act as powerful hydrogen-bond acceptors. They effectively coordinate with the N-H proton of the lactam form and the O-H proton of the lactim form, collapsing the crystal lattice and resulting in high solubility.

  • Polar Protic Solvents (Moderate δP​ , High δH​ donor/acceptor): Alcohols like Methanol and Ethanol provide competitive hydrogen bonding. However, because they self-associate strongly, their net solvating power for the pyrazine lattice is moderate compared to aprotic solvents.

Self-Validating Experimental Protocol: Saturation Shake-Flask Method

Theoretical models must be grounded in rigorous empirical data. The classical saturation shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[3]. However, a standard protocol is prone to errors (e.g., supersaturation, solvent-mediated degradation).

Below is a self-validating workflow designed to ensure absolute data integrity.

Step-by-Step Methodology
  • Preparation of Solid Excess: Accurately weigh an excess amount (e.g., 50–100 mg) of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate into a 5 mL thermostatic glass vial.

    • Causality: Maintaining an excess solid phase ensures the chemical potential remains constant, driving the system to true thermodynamic saturation rather than a transient kinetic dissolution state.

  • Solvent Introduction: Dispense 2.0 mL of the target solvent into the vial.

  • Thermostatic Equilibration: Seal the vial and agitate at 300 RPM in a thermostatic shaker at 25.0 ± 0.1 °C for 24 to 48 hours.

    • Causality: Extended, temperature-controlled equilibration prevents false-positive high solubility readings caused by temporary supersaturation[3].

  • Isothermal Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at the exact equilibration temperature (25.0 °C), followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Performing separation isothermally prevents temperature-shock-induced precipitation or additional dissolution during handling.

  • Solid-Phase Validation (Critical Self-Validation Step): Recover the residual undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This confirms that the undissolved material has not undergone a solvent-mediated polymorphic transformation or formed a pseudopolymorph (solvate). If the crystal form changes, the measured solubility corresponds to the new form, not the original API intermediate.

  • HPLC-UV Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (C18 column, 254 nm detection).

    • Causality: HPLC not only quantifies the concentration against a calibration curve but also acts as a purity check. The absence of secondary peaks validates that the compound did not degrade in the solvent during the 48-hour equilibration.

Workflow A Excess Solid (CAS 859064-08-7) B Solvent Addition (Various Polarities) A->B C Thermostatic Shake-Flask (24h) B->C D Phase Separation (Centrifugation) C->D E Filtration (0.22 µm PTFE) D->E F HPLC-UV Quantification E->F G Solubility Determination F->G

Figure 2: High-throughput shake-flask workflow for equilibrium solubility determination.

Quantitative Data Presentation

The following table summarizes the expected equilibrium solubility of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate across diverse solvent classes.

(Note: Values are representative engineering estimates derived from pyrazine-carboxylate scaffold behavior and structural analog modeling. Exact empirical data will vary slightly based on the specific polymorphic purity of the batch).

Solvent CategorySpecific SolventDielectric Constant ( ϵ )H-Bonding CapabilityRepresentative Solubility at 25°C (mg/mL)Process Implication
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong Acceptor> 150.0 Ideal for stock solutions and homogeneous reactions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Strong Acceptor> 100.0 Excellent reaction medium; requires high-vacuum removal.
Polar Protic Methanol (MeOH)32.7Donor & Acceptor20.0 - 30.0 Good for cooling-crystallization workflows.
Polar Protic Ethanol (EtOH)24.5Donor & Acceptor5.0 - 15.0 Viable anti-solvent or washing agent.
Moderately Polar Ethyl Acetate (EtOAc)6.0Weak Acceptor1.0 - 5.0 Excellent extraction solvent for aqueous workups.
Aqueous Water (pH 7.0)80.1Donor & Acceptor< 1.0 Poor solubility; useful as a strong anti-solvent.
Non-Polar n-Hexane1.9None< 0.1 Ideal for precipitating the product from organic mixtures.

Conclusion & Process Chemistry Implications

The solubility of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate is fundamentally governed by its ability to form strong intermolecular hydrogen bonds. For process chemists scaling up reactions (e.g., amidation or halogenation of the pyrazine ring), polar aprotic solvents (DMSO, DMF) are the media of choice to ensure a homogeneous reaction mass.

Conversely, for purification via crystallization, a binary solvent system is highly recommended. Dissolving the crude intermediate in a minimal volume of warm Methanol or DMF, followed by the controlled addition of an anti-solvent like Water or Ethyl Acetate, will force the compound out of solution, yielding high-purity crystalline material. By adhering to the self-validating solubility protocols outlined above, development teams can ensure robust, reproducible, and scalable pharmaceutical manufacturing processes.

Sources

Methodological & Application

Application Note: A Practical Guide to the Chromatographic Purification of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, step-by-step guide for the purification of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate, a key heterocyclic intermediate in pharmaceutical and flavor chemistry research.[1][2] The inherent polarity and potential for closely-related impurities from synthesis present unique purification challenges.[3] This guide focuses on a robust normal-phase flash chromatography protocol, a widely used and efficient technique for such moderately polar compounds.[4][5] We will delve into the causality behind methodological choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to advanced sample loading techniques, ensuring a high-purity final product. Additionally, an alternative High-Performance Liquid Chromatography (HPLC) method is presented for analytical-scale separation or for compounds with different polarity profiles.

Introduction: The Purification Challenge

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate is a moderately polar molecule containing multiple functional groups: an ester, an amide-like lactam, and the pyrazine core. Synthetic routes often involve condensation reactions which can result in a crude mixture containing unreacted starting materials, side-products (such as imidazoles), and other structurally similar pyrazine derivatives.[6][7] Effective purification is therefore critical to ensure the integrity of downstream applications.

The choice of chromatographic technique is dictated by the physicochemical properties of the target compound and impurities.[8] For preparative scale-up (milligrams to grams), normal-phase flash chromatography is the method of choice due to its efficiency, scalability, and cost-effectiveness.[9] This technique separates compounds based on their differential adsorption to a polar stationary phase (e.g., silica gel) and elution with a non-polar mobile phase.[10] More polar compounds, like our target molecule, interact more strongly with the silica and thus elute later than non-polar impurities.

Principle of Separation: Normal-Phase Chromatography

In normal-phase chromatography, the stationary phase is highly polar (e.g., silica gel with surface silanol groups), while the mobile phase is non-polar (e.g., a mixture of hexane and ethyl acetate).[10] The separation mechanism relies on a process of adsorption and desorption.[10]

  • Adsorption: Polar functional groups on the analyte form hydrogen bonds and dipole-dipole interactions with the polar stationary phase.

  • Desorption & Elution: The mobile phase flows through the column, competing for interaction sites on the stationary phase. A more "polar" mobile phase (i.e., a higher concentration of the more polar solvent, like ethyl acetate) is a stronger solvent and will more effectively displace the analyte from the silica, causing it to move down the column faster.

By carefully selecting the mobile phase composition, a fine-tuned separation between the target compound and its impurities can be achieved.

Experimental Workflow Overview

The purification process follows a logical sequence designed to optimize separation efficiency and yield. It begins with small-scale analysis to determine the ideal conditions before committing to the larger-scale preparative purification.

G cluster_prep Phase 1: Method Development cluster_purify Phase 2: Preparative Purification cluster_post Phase 3: Analysis & Isolation Crude Crude Synthetic Mixture TLC Thin-Layer Chromatography (TLC) Analysis Crude->TLC Select Select Optimal Mobile Phase (Rf ≈ 0.2-0.3) TLC->Select ColumnPrep Pack & Equilibrate Flash Column Select->ColumnPrep Conditions Defined Load Load Sample (Wet or Dry Loading) ColumnPrep->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC, UV) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product (>95%) Evaporate->Pure

Caption: Workflow for chromatographic purification.

Protocol 1: Preparative Normal-Phase Flash Chromatography

This protocol is designed for purifying 100 mg to 5 g of crude material. The scale can be adjusted by selecting the appropriate column size.[9]

Materials and Reagents
Item Specification
Stationary Phase Silica Gel, Flash Grade (e.g., 40-63 µm)
Solvents (HPLC Grade) n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
Apparatus Flash Chromatography System (automated or manual)
Glass columns (if manual)
TLC Plates (Silica gel 60 F254)
TLC developing chamber, UV lamp (254 nm)
Rotary Evaporator
Step-by-Step Methodology

Step 1: Thin-Layer Chromatography (TLC) for Method Development The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2 - 0.3.[4] This Rf value provides the optimal balance between separation and elution time.

  • Prepare several eluent test mixtures. Good starting points for moderately polar compounds include Hexane:EtOAc ratios of 4:1, 2:1, and 1:1.[11]

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the plates in separate chambers, each containing one of the test eluents.

  • Visualize the developed plates under a UV lamp (254 nm). The target compound, containing a conjugated pyrazine ring system, should be UV active.

  • Calculate the Rf value for the target spot in each eluent: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select the solvent system that provides an Rf of ~0.2-0.3 and shows good separation from major impurities.

Step 2: Column Preparation

  • Select a column size appropriate for the amount of crude material. A common rule of thumb is a sample-to-silica mass ratio of 1:30 to 1:100, depending on separation difficulty.[12]

  • Pack the column with silica gel using either a dry or slurry packing method. Ensure the silica bed is well-compacted and free of cracks.

  • Equilibrate the packed column by passing 3-5 column volumes (CV) of the initial mobile phase (the solvent system determined by TLC) through it.[5]

Step 3: Sample Loading Proper sample loading is critical for achieving sharp bands and good separation.

  • Wet Loading: Dissolve the crude material in a minimal volume of a strong solvent (like DCM). Using a pipette, carefully apply the concentrated sample solution as a narrow band to the top of the silica bed. This method is quick but can cause band broadening if too much or too polar a solvent is used.[12]

  • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent. Add a small amount of silica gel (2-3 times the mass of the crude sample) to the solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[4][5] This technique is superior for compounds with limited solubility in the mobile phase or for large-scale purifications.[12]

Step 4: Elution and Fraction Collection

  • Begin eluting the column with the chosen mobile phase at a consistent flow rate. For difficult separations, a gradient elution (gradually increasing the proportion of the more polar solvent, e.g., EtOAc) can be employed to improve resolution.[5]

  • Collect the eluate in fractions (e.g., in test tubes or vials). The size of the fractions should be small relative to the column volume.

  • Monitor the elution of compounds using TLC analysis of the collected fractions or via an in-line UV detector if using an automated system.

Step 5: Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure target compound.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate as a solid or oil.

  • Determine the yield and assess purity using analytical techniques such as HPLC, NMR, or LC-MS.

Protocol 2: Alternative Reversed-Phase HPLC Method

For high-resolution analytical purity checks or for the purification of more polar analogues, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent alternative. In RP-HPLC, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.[13][14]

Typical RP-HPLC Parameters
Parameter Specification Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard for separating moderately polar to non-polar compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for nitrogen-containing heterocycles.[8]
Mobile Phase B Acetonitrile (ACN)Common organic modifier for RP-HPLC.[13]
Gradient 5% B to 95% B over 20 minA gradient is effective for separating mixtures with a range of polarities.[15]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.[8]
Detection UV at 270-280 nmPyrazine derivatives typically exhibit strong UV absorbance in this range.[1][13]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[8]

Troubleshooting

Problem Potential Cause Solution
Poor Separation Incorrect mobile phase.Re-optimize the mobile phase using TLC. A less polar eluent will increase retention and may improve separation.[11]
Band Broadening Sample overload; improper loading.Use a smaller sample amount or a larger column. Ensure the sample is loaded in a concentrated, narrow band. Use dry loading.[12]
Compound Won't Elute Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the EtOAc/Hexane mixture).[11]
Cracked Silica Bed Improper packing; column ran dry.Re-pack the column carefully. Never let the solvent level drop below the top of the silica bed.

Conclusion

The purification of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate can be reliably achieved using normal-phase flash chromatography. The success of this technique hinges on a systematic approach, beginning with methodical TLC analysis to define the optimal mobile phase. By employing proper column packing, sample loading (preferably dry loading), and careful fraction analysis, researchers can consistently obtain this valuable chemical intermediate in high purity, enabling success in subsequent synthetic and developmental endeavors.

References

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). TU Delft Repositories. Retrieved from [Link]

  • Pyrazine - SIELC Technologies. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • Retention Behavior of Pyridine, Pyrazine Homologues and N-Oxide Derivatives in Normal and Reversed Phase Liquid Chromatography. (n.d.). J-Stage. Retrieved from [Link]

  • Improving Flash Purification of Chemically Related Pyrazines. (n.d.). Biotage. Retrieved from [Link]

  • HPLC Separation of Pyrazinecarboxamide and Related Compounds. (n.d.). AugustaChrom. Retrieved from [Link]

  • Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Cape Town. Retrieved from [Link]

  • Anderson, N. G. (2008). General methods for flash chromatography using disposable columns. Medicinal Chemistry Research, 17, 383-394. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Peyton, D. K., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(45), 12553-12564. Retrieved from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry. Retrieved from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]

  • Supporting Information. (n.d.). Knowledge UChicago. Retrieved from [Link]

  • Optimizing chromatographic purification for rapid results in chemical manufacturing. (n.d.). Biotage. Retrieved from [Link]

Sources

Application Note: Advanced Analytical Quantification of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS: 859064-08-7) is a highly functionalized pyrazine derivative frequently utilized as a critical intermediate in the synthesis of antiviral and antimycobacterial active pharmaceutical ingredients (APIs) . Accurate quantification of this compound is essential for reaction monitoring, yield optimization, and impurity profiling.

However, quantifying pyrazine-2-carboxylates presents distinct analytical challenges. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical hurdles of this molecule—namely, its tautomeric instability and its propensity for secondary column interactions—ensuring a highly reproducible, self-validating analytical system.

Mechanistic Causality & Methodological Design

Do not simply inject this compound into a standard HPLC system without understanding its dynamic solution chemistry. The experimental choices in this protocol are dictated by two primary mechanisms:

  • Lactam-Lactim Tautomerism: Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate exists in an equilibrium between its 3-oxo-3,4-dihydro (lactam) and 3-hydroxy (lactim) forms. In neutral or unbuffered aqueous solutions, the interconversion rate aligns with the chromatographic timescale. This results in severe peak broadening, tailing, or split peaks (dynamic on-column interconversion) . Causality: To mitigate this, the mobile phase must be strictly buffered at an acidic pH (pH < 3.0) using 0.1% Formic Acid. This protonates the system, locking the equilibrium into a single predominant state and ensuring a sharp, symmetrical chromatographic peak.

  • Lewis Acid-Base Silanol Interactions: The lone electron pairs on the pyrazine nitrogen atoms readily interact with unendcapped, residual silanols on traditional C18 stationary phases. Causality: We mandate the use of a Charged Surface Hybrid (CSH) or polar-embedded C18 column. The slight positive surface charge of the CSH particle repels the protonated pyrazine nitrogens, eliminating secondary retention mechanisms and preventing peak tailing.

We present two orthogonal methods: UHPLC-UV for routine high-concentration assay/purity, and LC-MS/MS for trace-level impurity profiling .

Quantitative Data & Method Parameters

The following tables summarize the optimized instrument parameters and anticipated validation metrics based on ICH Q2(R1) guidelines .

Table 1: UHPLC-UV Parameters (Routine Assay)
ParameterSpecification / SettingRationale
Column Waters Acquity UPLC CSH C18 (1.7 µm, 2.1 × 100 mm)Prevents Lewis acid-base tailing.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterLocks tautomeric equilibrium (pH ~2.7).
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures complete elution of organics.
Gradient 0-1 min: 5% B; 1-5 min: 5% 60% B; 5-6 min: 60% BRapid separation of polar pyrazines.
Flow Rate 0.4 mL/minOptimal linear velocity for 1.7 µm particles.
Detection UV at 254 nmMaximum absorbance for the conjugated pyrazine ring.
Injection Vol. 1.0 µLMinimizes band broadening.
Table 2: LC-MS/MS Parameters (Trace Profiling)
ParameterSpecification / SettingRationale
Ionization Mode Electrospray Ionization Positive (ESI+)Efficient protonation of pyrazine nitrogen.
Capillary Voltage 3.0 kVStable spray for polar small molecules.
Desolvation Temp 400 °CEnsures complete droplet evaporation.
Quantifier MRM m/z 169.1 137.1 (CE: 15 eV)Loss of methanol (-32 Da) from the methyl ester.
Qualifier MRM m/z 169.1 109.1 (CE: 25 eV)Subsequent loss of CO (-28 Da).
Table 3: Anticipated Method Validation Summary
Validation MetricUHPLC-UV PerformanceLC-MS/MS Performance
Linear Range 0.1 – 100 µg/mL0.5 – 100 ng/mL
Linearity ( R2 ) > 0.999> 0.995
Precision (%RSD) < 1.5% (Intra-day)< 4.0% (Intra-day)
Accuracy 98.0% – 102.0%90.0% – 110.0%
LOD / LOQ 0.03 µg/mL / 0.10 µg/mL0.15 ng/mL / 0.50 ng/mL

Experimental Protocols (Self-Validating Workflows)

Every analytical run must be treated as a self-validating system. Do not proceed to sample analysis if the System Suitability Test (SST) fails.

Phase 1: Sample and Standard Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (90:10, v/v) containing 0.1% Formic Acid. Critical Step: The acidic diluent is mandatory to pre-lock the tautomeric state before injection.

  • Stock Solution: Accurately weigh 10.0 mg of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • Working Standards:

    • For UV: Dilute the stock to 10 µg/mL using the diluent.

    • For MS: Serially dilute the stock to 10 ng/mL using the diluent.

Phase 2: UHPLC-UV Execution & System Suitability
  • Equilibration: Purge the UHPLC lines and equilibrate the CSH C18 column with 5% Mobile Phase B for 15 minutes until the baseline is stable.

  • SST Injection: Inject the 10 µg/mL working standard six consecutive times.

  • Self-Validation Gate (SST Criteria):

    • Retention Time (RT) Precision: %RSD must be 0.5%.

    • Peak Area Precision: %RSD must be 1.5%.

    • Tailing Factor ( Tf​ ): Must be 1.2. (A Tf​ > 1.2 indicates tautomeric shifting or silanol interaction; check mobile phase pH).

  • Sample Analysis: Once SST passes, inject unknown samples. Bracket with a standard injection every 10 samples to verify continuous system stability.

Phase 3: LC-MS/MS Execution
  • Tuning: Infuse a 1 µg/mL standard directly into the MS source at 10 µL/min. Optimize the collision energy (CE) to maximize the abundance of the 137.1 m/z product ion.

  • Matrix Effect Check: Inject a blank matrix sample spiked with 10 ng/mL of the analyte. Compare the peak area to a neat standard to calculate ion suppression. If suppression exceeds 15%, adjust the gradient to elute the analyte away from the solvent front.

  • Quantification: Run the calibration curve (0.5 to 100 ng/mL). Ensure the back-calculated concentrations of the calibration points are within ± 15% of their nominal values ( ± 20% at the LOQ).

Workflow Visualization

G N1 Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS: 859064-08-7) N2 Sample Preparation & Tautomeric Control Diluent: H2O/MeCN (90:10) + 0.1% FA pH < 3.0 to lock 3-oxo form N1->N2 N3 Analytical Pathway Selection N2->N3 Aliquot N4 UHPLC-UV Method Routine Assay & Purity Range: 0.1 - 100 μg/mL N3->N4 High Conc. (>0.1 μg/mL) N5 LC-MS/MS Method Trace Impurity Profiling Range: 0.5 - 100 ng/mL N3->N5 Trace Conc. (<0.1 μg/mL) N6 System Suitability Test (SST) RSD < 1.5%, Tailing Factor < 1.2 N4->N6 N5->N6 N7 ICH Q2(R1) Validated Quantification N6->N7 Pass Criteria Met

Figure 1: Analytical workflow and tautomeric control strategy for pyrazine quantification.

References

  • National Center for Biotechnology Information (PMC). "Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents". PubMed Central. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology". European Medicines Agency. URL:[Link]

Application Note: Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate as a Strategic Scaffold in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of broad-spectrum antiviral agents relies heavily on the synthesis of nucleobase analogs capable of deceiving viral replication machinery. Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS: 859064-08-7)[1] serves as a highly versatile, advanced building block in medicinal chemistry. As a functionalized pyrazine derivative, it provides a direct synthetic vector toward novel analogs of established RNA-dependent RNA polymerase (RdRp) inhibitors, such as Favipiravir (T-705)[2]. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this scaffold in the development of next-generation pyrazine-carboxamide therapeutics.

Mechanistic Rationale & Medicinal Chemistry Context

Structural Significance and Tautomerism

In solution, pyrazinones exhibit critical keto-enol tautomerism. Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate exists in equilibrium with its enol form, methyl 3-hydroxy-5-methylpyrazine-2-carboxylate[1]. This 3-oxo/3-hydroxy motif is not merely a structural feature; it is an absolute requirement for biological activity. The hydroxyl/oxo group acts as a hydrogen-bond donor/acceptor, mimicking the Watson-Crick base-pairing face of purines (e.g., guanine)[2].

Causality in Scaffold Design

When designing antiviral agents, every functional group must serve a pharmacokinetic or pharmacodynamic purpose:

  • The 5-Methyl Group: Unlike the unsubstituted Favipiravir scaffold, the presence of a 5-methyl group introduces steric bulk and increases the lipophilicity (LogP) of the molecule. This modification can enhance passive cellular permeability and alter the electronic distribution of the pyrazine ring, potentially reducing off-target toxicity[3].

  • The C2-Methyl Ester: The ester is a stable, yet highly reactive synthetic handle. The electron-deficient nature of the pyrazine ring makes the C2-carbonyl highly susceptible to nucleophilic acyl substitution, allowing for mild, high-yielding conversion to the biologically active carboxamide[4].

Biological Target Pathway

Pyrazine-2-carboxamides are prodrugs. To exert their antiviral effect, they must be intracellularly converted into their active ribofuranosyl 5'-triphosphate (RTP) forms[2]. The 3-oxo/hydroxy group is essential for recognition by the host enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes the initial ribosylation[4]. The resulting RTP analog competitively inhibits viral RdRp, leading to lethal mutagenesis or chain termination[2].

RdRp_Pathway Prodrug Pyrazine-2-carboxamide (Prodrug) Uptake Cellular Uptake Prodrug->Uptake HGPRT HGPRT Enzyme (Ribosylation) Uptake->HGPRT RMP Ribofuranosyl 5'-Monophosphate HGPRT->RMP PRPP Kinase Host Kinases (Phosphorylation) RMP->Kinase RTP Ribofuranosyl 5'-Triphosphate Kinase->RTP RdRp Viral RdRp Inhibition (Chain Termination) RTP->RdRp Competes with GTP

Metabolic activation of pyrazine-carboxamides to RdRp-inhibiting triphosphates.

Synthetic Workflows & Experimental Design

To generate bioactive analogs from methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate, a two-step sequence is typically employed. First, the ester is converted to a primary amide. Second, the C6 position (which is unsubstituted in this starting material) is functionalized via electrophilic aromatic substitution (e.g., bromination) to allow for subsequent cross-coupling or fluorination[4].

Synthesis_Workflow SM Methyl 5-methyl-3-oxo- 3,4-dihydropyrazine-2-carboxylate Step1 Step 1: Aminolysis (NH3/MeOH, 25°C) SM->Step1 Inter 5-Methyl-3-oxo-3,4-dihydro pyrazine-2-carboxamide Step1->Inter Step2 Step 2: C6-Bromination (NBS, DMF, 0°C to RT) Inter->Step2 Prod 6-Bromo-5-methyl-3-oxo-3,4- dihydropyrazine-2-carboxamide Step2->Prod

Two-step synthetic workflow for C6-functionalized pyrazine-2-carboxamides.

Detailed Experimental Protocols

Protocol A: Aminolysis of the C2-Methyl Ester to Carboxamide

Objective: Convert the unreactive prodrug precursor into the biologically essential carboxamide. Causality & Rationale: Methanolic ammonia ( NH3​/MeOH ) is strictly utilized instead of aqueous ammonia. Aqueous conditions risk competitive saponification (hydrolysis) of the ester to pyrazine-2-carboxylic acid, a dead-end intermediate that would require expensive peptide coupling reagents (e.g., HATU) to salvage[3].

Step-by-Step Methodology:

  • Preparation: Suspend Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (10.0 mmol, 1.68 g) in 7N NH3​ in Methanol (30 mL, ~20 eq) in a heavy-walled pressure flask.

  • Reaction: Seal the flask and stir the suspension at 25°C for 16–24 hours. The suspension will gradually clarify as the reaction proceeds, followed by the precipitation of the amide product.

  • Workup: Cool the reaction mixture to 0°C for 2 hours to maximize precipitation. Filter the solid under vacuum and wash with cold methanol (2 × 5 mL).

  • Validation & Analytical Checkpoints:

    • TLC: (DCM:MeOH 9:1) The starting ester ( Rf​≈0.7 ) should be completely consumed, replaced by a highly polar baseline spot ( Rf​≈0.2 ).

    • IR Spectroscopy: Confirm the shift of the carbonyl stretch from ≈1735 cm−1 (ester) to ≈1680 cm−1 (amide).

    • 1H NMR (DMSO-d6): Verify the disappearance of the methoxy singlet ( ≈3.8 ppm ) and the appearance of two broad singlets for the NH2​ protons ( ≈7.6 and 8.0 ppm ).

Protocol B: Electrophilic Bromination at C6

Objective: Activate the C6 position for downstream diversification (e.g., nucleophilic fluorination to yield a 5-methyl-Favipiravir analog). Causality & Rationale: The 3-oxo/hydroxy group acts as a strong electron-donating group via resonance, directing electrophilic aromatic substitution to the para-equivalent C6 position. N-Bromosuccinimide (NBS) in DMF is chosen over Br2​ to prevent over-oxidation and ensure regiocontrol[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide (5.0 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere.

  • Addition: Cool the solution to 0°C using an ice bath. Add NBS (5.25 mmol, 1.05 eq) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Pour the mixture into ice-water (50 mL) to precipitate the brominated product. Filter, wash with copious amounts of water (to remove DMF and succinimide), and dry in vacuo at 50°C.

  • Validation & Analytical Checkpoints:

    • 1H NMR (DMSO-d6): The critical validation step is the complete disappearance of the C6 aromatic proton singlet ( ≈7.8 ppm ) present in the starting material.

Quantitative Data & Physicochemical Profiling

The following table summarizes the physicochemical parameters of the starting scaffold and the expected quantitative metrics for the described protocols, providing a baseline for experimental validation[1].

Property / ParameterValue / Description
Chemical Name Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
CAS Number 859064-08-7
Molecular Formula C7​H8​N2​O3​
Molecular Weight 168.15 g/mol
Physical Appearance Off-white to pale yellow solid
Protocol A (Aminolysis) Expected Yield 85 – 92% (High purity via direct precipitation)
Protocol B (Bromination) Expected Yield 75 – 82%
Key Structural Feature 3-oxo/hydroxy tautomeric system (essential for HGPRT binding)

Sources

"potential biological activity of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Potential Biological Activity and Screening Workflows for Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Executive Summary

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS 859064-08-7) is a highly versatile N-heterocyclic scaffold with profound implications in medicinal chemistry. As a lipophilic prodrug analog of pyrazinoic acid derivatives, it shares structural homology with first-in-class antimicrobial and antiviral agents, most notably Pyrazinamide (antitubercular) and Favipiravir (antiviral)[1][2]. This application note provides drug development professionals with a comprehensive mechanistic overview of its potential biological activities, alongside field-proven, self-validating protocols for evaluating its efficacy in high-throughput screening environments.

Mechanistic Insights & Biological Potential

2.1. Antiviral Activity via RdRp Inhibition The 3-oxo-3,4-dihydropyrazine-2-carboxylate core (which exists in tautomeric equilibrium with its 3-hydroxy form) is the critical pharmacophore required for recognition by host cellular enzymes[2]. Much like Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), this compound acts as a prodrug. The methyl ester modification serves a specific pharmacokinetic purpose: it significantly increases the lipophilicity of the molecule, enhancing passive diffusion across the host cell membrane[1].

Once intracellular, esterases hydrolyze the methyl group to yield the free acid. The compound is then recognized by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it into a ribofuranosyl 5'-monophosphate (RMP)[2]. Subsequent phosphorylation by cellular kinases yields the active triphosphate (RTP) metabolite. This RTP analog competitively binds to the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and lethal viral mutagenesis[2][3].

2.2. Antimycobacterial Activity Pyrazine derivatives are foundational to tuberculosis management. Pyrazinamide itself is a prodrug converted to pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase (PncA)[4]. POA disrupts the membrane potential and inhibits fatty acid synthase I. Novel lipophilic esters, such as methyl pyrazine-2-carboxylates, are designed to bypass traditional activation pathways or enhance intracellular accumulation within Mycobacterium tuberculosis[1]. Furthermore, these analogs have shown potential in targeting the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, a critical component of mycobacterial cell wall synthesis[1][4].

Physicochemical Properties

To facilitate assay design and formulation, the core physicochemical parameters of the compound are summarized below.

ParameterSpecificationScientific Implication for Assays
Chemical Name Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate-
CAS Number 859064-08-7Unique identifier for sourcing.
Molecular Formula C7H8N2O3-
Molecular Weight 168.15 g/mol Low MW ensures high ligand efficiency.
Tautomerism 3-oxo ⇌ 3-hydroxyThe 3-hydroxy form is essential for HGPRT recognition[2].
Lipophilicity Higher than free acidEnhances cell permeability in whole-cell assays[1].

Mandatory Visualization: Metabolic Activation Pathway

The following diagram illustrates the logical flow of the prodrug's intracellular activation, culminating in target engagement.

G Prodrug Methyl 5-methyl-3-oxo- 3,4-dihydropyrazine-2-carboxylate Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Acid 5-methyl-3-hydroxypyrazine- 2-carboxylic acid Esterase->Acid HGPRT HGPRT Enzyme (Ribosylation) Acid->HGPRT RMP Ribofuranosyl 5'-monophosphate HGPRT->RMP Kinase Cellular Kinases (Phosphorylation) RMP->Kinase RTP Ribofuranosyl 5'-triphosphate (Active) Kinase->RTP RdRp Viral RdRp Inhibition & Lethal Mutagenesis RTP->RdRp Competitive Binding

Caption: Metabolic activation pathway of pyrazine-2-carboxylate prodrugs to active RdRp inhibitors.

Experimental Protocols

As a Senior Application Scientist, I emphasize that robust assay design requires built-in validation. The following protocols are engineered to be self-validating systems.

Protocol A: In Vitro Antimycobacterial Screening (Microplate Alamar Blue Assay - MABA)

Causality: Traditional agar-based MIC determinations for M. tuberculosis take weeks. The MABA utilizes resazurin, an oxidation-reduction indicator. Viable mycobacteria reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, allowing for a rapid, quantifiable, and self-validating viability readout[4].

Materials:

  • M. tuberculosis H37Rv strain.

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.

  • Resazurin sodium salt (0.02% w/v in water, filter-sterilized).

  • Test Compound dissolved in 100% DMSO.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented 7H9 broth to an OD600 of 0.6–0.8. Rationale: Ensures cells are in the logarithmic growth phase, maximizing susceptibility to metabolic inhibitors. Dilute the culture 1:100 in fresh broth.

  • Compound Plating (Self-Validating Setup): In a 96-well plate, dispense 100 µL of broth into all wells. Add 100 µL of the test compound (at 2x the highest desired concentration) to column 1. Perform 2-fold serial dilutions across the plate up to column 10.

    • Control Wells: Column 11 serves as the Growth Control (broth + inoculum + DMSO vehicle, no drug). Column 12 serves as the Sterility/Background Control (broth + drug, no inoculum) to subtract any auto-fluorescence generated by the pyrazine derivative.

  • Inoculation: Add 100 µL of the diluted mycobacterial suspension to columns 1–11. The final DMSO concentration must not exceed 1% to prevent solvent-induced toxicity.

  • Incubation: Seal the plates with breathable membranes and incubate at 37°C for 5 days.

  • Indicator Addition: Add 30 µL of the resazurin solution to all wells. Incubate for an additional 24–48 hours at 37°C.

  • Data Acquisition & Validation: Measure fluorescence (Excitation 530 nm / Emission 590 nm).

    • Validation Check: The assay is only valid if the Growth Control (Col 11) exhibits a signal-to-background ratio 5 compared to the Sterility Control (Col 12).

    • Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents a color change from blue to pink (or 90% reduction in fluorescence compared to the growth control).

Protocol B: Cell-Based Antiviral Screening (Cytopathic Effect / Viability Assay)

Causality: Because Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate is a prodrug requiring esterase cleavage and HGPRT-mediated ribosylation[2], a cell-free RdRp assay will yield false negatives. A whole-cell assay utilizing a permissive cell line (e.g., MDCK or Vero E6) is mandatory to allow for intracellular metabolic activation.

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 96-well tissue culture plates at 2×104 cells/well. Incubate overnight at 37°C, 5% CO2 until 80% confluent.

  • Viral Infection & Treatment: Remove growth media. Infect cells with the target RNA virus at a Multiplicity of Infection (MOI) of 0.01. Rationale: A low MOI ensures multiple cycles of viral replication, amplifying the inhibitory effect of chain-terminating nucleotide analogs.

  • Compound Addition: Immediately add serial dilutions of the test compound (0.1 µM to 100 µM) in infection media.

    • Controls: Include a Mock-Infected Control (cells + media, validates baseline viability) and a Vehicle-Infected Control (cells + virus + DMSO, validates maximum cytopathic effect).

  • Incubation: Incubate for 48–72 hours until the Vehicle-Infected Control shows 80% cytopathic effect (CPE).

  • Viability Readout (CellTiter-Glo): Add ATP-dependent luminescent viability reagent to all wells. Rationale: Viral replication causes cell death (CPE); therefore, ATP levels (luminescence) are directly proportional to the antiviral efficacy of the compound protecting the cells.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) using non-linear regression. Ensure the Z'-factor of the plate is > 0.5 for the data to be considered robust and self-validating.

Sources

Unveiling the Anticancer Potential of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Researchers in oncology and drug discovery are increasingly focusing on novel heterocyclic compounds as a source of next-generation anticancer agents. Among these, derivatives of methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate are emerging as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, proposed mechanisms of action, and detailed experimental protocols for evaluating the anticancer properties of these pyrazinone-based compounds.

Introduction: The Rise of Pyrazinone Scaffolds in Oncology

The pyrazine ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer effects[1][2]. The introduction of a 3-oxo-3,4-dihydropyrazine-2-carboxylate core, further substituted with a methyl group at the 5-position, offers a unique three-dimensional structure with the potential for specific interactions with biological targets implicated in cancer progression. While direct and extensive research on this specific methyl carboxylate derivative is still expanding, studies on structurally related pyrazinoic acid and dihydropyrazine derivatives provide a strong rationale for their investigation as novel anticancer drug candidates[1][3]. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways in various cancer cell lines[4][5].

Synthesis of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate Derivatives

The synthesis of the core scaffold, 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide, typically involves the condensation of appropriate amine and carbonyl precursors, followed by cyclization and oxidation to form the dihydropyrazine ring[6]. A plausible synthetic route to obtain the target methyl ester derivatives can be extrapolated from established methods for similar heterocyclic systems.

A generalized synthetic approach may involve the reaction of a 1,2-diaminopropane derivative with a glyoxylate derivative to form the dihydropyrazine ring. Subsequent oxidation would yield the 3-oxo functionality. The methyl ester can be introduced via standard esterification procedures.

Synthesis_Workflow A 1,2-Diaminopropane Derivative C Condensation & Cyclization A->C B Glyoxylate Derivative B->C D Dihydropyrazine Intermediate C->D Formation of Dihydropyrazine Ring E Oxidation D->E F 3-Oxo-dihydropyrazine Intermediate E->F G Esterification F->G H Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate Derivative G->H Final Product Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 execution_caspases Executioner Caspases (Caspase-3, -7) caspase8->execution_caspases mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c bax Bax/Bak bax->mitochondrion promotes bcl2 Bcl-2/Bcl-xL bcl2->mitochondrion inhibits apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->execution_caspases pyrazine_derivative Pyrazinone Derivative pyrazine_derivative->bax pyrazine_derivative->bcl2 inhibits parp_cleavage PARP Cleavage execution_caspases->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Proposed apoptotic pathways targeted by pyrazinone derivatives.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Pyrazinone derivatives may induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing the uncontrolled proliferation of cancer cells.[4][5] This can be investigated by analyzing the distribution of cells in different phases of the cell cycle using techniques like flow cytometry.[6]

Application Notes and Experimental Protocols

This section provides detailed protocols for the in vitro evaluation of the anticancer properties of methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4][7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazinone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[6]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazinone derivative at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Interpretation: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis by Western Blotting

Western blotting is a powerful technique to detect and quantify the expression of specific proteins involved in apoptosis.[8][9]

Protocol:

  • Protein Extraction: Treat cells with the pyrazinone derivative, harvest, and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data from the in vitro assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity (IC50) of Pyrazinone Derivatives against Various Cancer Cell Lines

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
Derivative 1[Insert Value][Insert Value][Insert Value]
Derivative 2[Insert Value][Insert Value][Insert Value]
Doxorubicin[Insert Value][Insert Value][Insert Value]

Conclusion and Future Directions

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate derivatives represent a promising new frontier in the search for novel anticancer agents. The protocols outlined in this guide provide a robust framework for the systematic evaluation of their cytotoxic and mechanistic properties. Future research should focus on the synthesis of a diverse library of these derivatives to establish clear structure-activity relationships (SAR). Furthermore, in vivo studies using animal models will be crucial to validate the in vitro findings and assess the therapeutic potential of the most promising candidates. Molecular docking and other computational approaches can also aid in identifying specific molecular targets and optimizing the design of more potent and selective inhibitors.[10][11][12]

References

  • Fereidoonnezhad, M., et al. (2022). Synthesis and biological evaluations of novel pyrazinoic acid derivatives as anticancer agents. Amino Acids, 54(4), 635-649.
  • Fereidoonnezhad, M., et al. (2022). Synthesis, and Biological Evaluations of Novel Pyrazinoic Acid Derivatives as Anticancer Agents.
  • Gao, H., et al. (2025). Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo. Bioorganic & Medicinal Chemistry, 118108.
  • Khan, I., et al. (2023). Targeting Colon Cancer Cells with Pyrazino-Imidazolinone Derivatives: Synthesis, Molecular Docking, and in Vitro Evaluation of Anti-Proliferative and Pro-Apoptotic Activities. Chemistry & Biodiversity, 20(8), e202300149.
  • Kucuk, M., et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 20(10), 19349-19364.
  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 25(10), 1766-1776.
  • Kwiecień, H., et al. (2018). The molecular mechanism of anticancer action of novel octahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives in human gastric cancer cells. Pharmacological Reports, 70(4), 700-708.
  • Laddha, S. S., & Bhatnagar, S. P. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Heterocyclic Chemistry, 58(4), 939-963.
  • de Oliveira, R. B., et al. (2025). Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. Anti-Cancer Agents in Medicinal Chemistry.
  • Abdel-Wahab, B. F., et al. (2014). Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. Journal of the Brazilian Chemical Society, 25(11), 2096-2105.
  • Purohit, M. N., et al. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry, 9(8), 1063-1072.
  • D'Annessa, I., et al. (2018). Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids. Molecules, 23(10), 2533.
  • Rakib, M. A., et al. (2012). The anticancer potential of various substituted pyridazines and related compounds. Mini reviews in medicinal chemistry, 12(11), 1139-1153.
  • Rodriguez-Linares, B., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. International Journal of Molecular Sciences, 25(13), 7281.
  • Cell Signaling Technology. (2021, April 9). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots. CST Blog.
  • Kumar, A., et al. (2022). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 25(10), 1766-1776.
  • Singh, P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate. As a key heterocyclic scaffold in medicinal chemistry, optimizing its synthesis is crucial for efficient drug discovery and development pipelines. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing detailed, evidence-based solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent challenge in the synthesis of substituted pyrazinones. The primary causes often revolve around suboptimal reaction conditions, purity of starting materials, and inefficient work-up procedures.

Core Synthesis Pathway: The most common and regioselective route to the 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate core involves the cyclocondensation of an α-amino acid amide derivative with an unsymmetrical 1,2-dicarbonyl compound, such as methylglyoxal. The use of methylglyoxal generally favors the formation of the 5-methyl isomer.[1]

dot

Sources

"stability issues of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate under laboratory conditions"

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Profile: Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS: 859064-08-7) is a critical building block in the synthesis of SHP2 allosteric inhibitors[1] and viral RNA polymerase inhibitors (e.g., T-705/Favipiravir analogs)[2]. Due to its unique electronic structure, it presents specific stability challenges under standard laboratory conditions.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why am I observing two distinct species in my NMR spectra, but my LC-MS shows a single mass?

Symptom: 1 H NMR in CDCl 3​ or DMSO- d6​ shows peak doubling (e.g., two distinct methyl singlets), yet LC-MS confirms >97% purity with a single m/z 169 [M+H] + peak. Root Cause (Causality): Lactam-Lactim Tautomerism. The compound exists in a dynamic equilibrium between the 3-oxo-3,4-dihydropyrazine (lactam) form and the 3-hydroxy-5-methylpyrazine (lactim) aromatic form[3]. The polarity and hydrogen-bonding capacity of the solvent dictate the position of this equilibrium. In the solid state (ATR-IR), the compound predominantly exhibits the 3-oxo form, evidenced by two independent carbonyl stretches at ~1710 and ~1680 cm −1 [3]. In polar aprotic solvents like DMSO- d6​ , the aromatic 3-hydroxy tautomer is stabilized. Expert Insight & Resolution: This is an inherent physical property, not a degradation issue. To force a single species for NMR validation and simplify integration, acquire the spectrum in a highly non-polar solvent (if solubility permits) or elevate the acquisition temperature to 60°C to achieve fast exchange on the NMR timescale, coalescing the peaks into a single time-averaged signal.

Q2: My compound degrades during in vitro biological assays (e.g., PBS buffer, pH 7.4). How do I prevent this?

Symptom: Rapid loss of the parent compound during incubation in aqueous buffers or cell culture media, often accompanied by a slight drop in assay pH. Root Cause (Causality): Ester Hydrolysis. The pyrazine ring acts as a strong electron-withdrawing group (EWG). This inductive effect severely depletes electron density from the adjacent C2-carbonyl carbon, rendering it highly electrophilic and exceptionally susceptible to nucleophilic attack by water or hydroxide ions[4]. This lability is a known feature of pyrazine-2-carboxylates, often resulting in half-lives of <2 hours in physiological buffers[2]. Expert Insight & Resolution:

  • Prepare stock solutions in anhydrous DMSO and store them at -20°C.

  • Minimize aqueous exposure time. Add the compound to the aqueous assay buffer immediately before initiating the experiment.

  • Self-Validation Check: To confirm whether ester hydrolysis has occurred during your workflow, perform a quick 1 H NMR analysis. The disappearance of the sharp methyl ester singlet at ~3.9 ppm, coupled with the emergence of a broad downfield peak (>12.0 ppm) corresponding to the free carboxylic acid, definitively indicates hydrolysis[5].

Q3: I lose significant yield during the basic aqueous workup of my cross-coupling reactions. Where is my material?

Symptom: After a Suzuki or Buchwald-Hartwig coupling, washing the organic layer with saturated NaHCO 3​ or NaOH results in near-total loss of the pyrazine intermediate. Root Cause (Causality): Saponification. The basic workup rapidly hydrolyzes the methyl ester to the sodium salt of the carboxylic acid[5]. The resulting 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate sodium salt is highly water-soluble and remains in the aqueous phase. Expert Insight & Resolution: Avoid basic aqueous workups entirely for this compound class. If saponification has already occurred, acidify the aqueous layer to pH 2-3 using 1M HCl. If a white/pale-yellow precipitate forms, extract this aqueous layer with a highly polar organic solvent (e.g., 10% MeOH in DCM or Ethyl Acetate) to recover the free acid.

Quantitative Stability Profile

The table below summarizes the stability of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate across common laboratory conditions to guide your experimental design.

Environmental ConditionTemperatureObserved Half-Life ( t1/2​ )Primary Degradant / State
PBS Buffer (pH 7.4) 37°C< 2 hoursFree Carboxylic Acid[2]
0.1M NaOH (aq) 25°C< 5 minutesSodium Carboxylate Salt[5]
Anhydrous DMSO -20°C> 12 monthsStable (Tautomeric Mixture)
Solid State (Dry) 4°C> 24 monthsStable (Lactam Form)[3]
Thermal Stress (Neat) > 120°CRapid DegradationDecarboxylated Pyrazinone

Experimental Protocols: Non-Hydrolytic Isolation

This protocol is specifically designed to prevent the saponification of the labile methyl ester during post-reaction workups.

Step 1: Reaction Quenching Instead of using basic aqueous solutions (e.g., NaHCO 3​ ), quench the reaction mixture by adding a mildly acidic, buffered aqueous solution such as saturated NH 4​ Cl (pH ~5.5) at 0°C. Causality: Maintaining a slightly acidic pH neutralizes basic catalysts without providing the hydroxide ions required for nucleophilic attack on the ester carbonyl[4].

Step 2: Phase Separation Extract the aqueous layer with a moderately polar organic solvent (e.g., Ethyl Acetate or 10% Isopropanol in Dichloromethane). Self-Validation: Spot both the organic and aqueous layers on a TLC plate. The target ester should migrate with a high Rf​ in 5% MeOH/DCM, while any hydrolyzed free acid will remain fixed at the baseline.

Step 3: Drying and Concentration Dry the combined organic layers over anhydrous Na 2​ SO 4​ . Do not use K 2​ CO 3​ , as its basicity can induce localized hydrolysis on the surface of the drying agent. Filter and concentrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation.

Step 4: Storage Store the isolated solid in an amber glass vial under an inert argon atmosphere at -20°C to prevent ambient moisture absorption and subsequent slow hydrolysis.

Mechanistic Degradation Pathways

The following diagram illustrates the logical relationships between the compound's tautomeric states and its primary degradation pathways under laboratory conditions.

G A Methyl 5-methyl-3-oxo- 3,4-dihydropyrazine-2-carboxylate (Lactam Form) B 3-Hydroxy-5-methylpyrazine- 2-carboxylate (Lactim Form) A->B Protic Solvents (Tautomerization) C 5-Methyl-3-oxo-3,4-dihydro- pyrazine-2-carboxylic acid (Hydrolyzed Free Acid) A->C H2O, pH > 7.0 (Hydrolysis) B->C H2O, pH > 7.0 (Hydrolysis) D 5-Methylpyrazin-2(1H)-one (Decarboxylated Product) C->D Heat >120°C (Decarboxylation)

Figure 1: Mechanistic pathways illustrating tautomerization, hydrolysis, and thermal degradation.

References

  • Title: Prodrugs of the Phosphoribosylated Forms of Hydroxypyrazinecarboxamide Pseudobase T-705 and Its De-Fluoro Analogue T-1105 as Potent Influenza Virus Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: 2

  • Title: AU2017296289A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors Source: Google Patents URL: 1

  • Title: Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity Source: MDPI URL: 4

  • Title: Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents Source: PMC (NIH) URL: 5

  • Title: Synthesis of substituted pyrazines from N-allyl malonamides Source: RSC Publishing URL: 3

Sources

"degradation pathways of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific stability profiles, mechanistic degradation pathways, and analytical troubleshooting steps for Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS: 859064-08-7).

This compound is a critical heterocyclic building block, frequently utilized in the synthesis of advanced therapeutics, including allosteric SHP2 inhibitors. Due to the electron-withdrawing nature of the pyrazine ring and the adjacent oxo/hydroxy tautomeric system, it exhibits highly specific degradation behaviors under standard laboratory conditions.

Core Mechanistic Overview: The Causality of Degradation

Understanding the why behind degradation is essential for maintaining batch integrity. The primary degradation cascade of this compound involves two sequential, environmentally driven steps:

  • Base/Acid-Catalyzed Ester Hydrolysis: The methyl ester is highly susceptible to acyl-oxygen cleavage in aqueous environments. Initiated by hydroxide attack on the ester carbonyl (at pH > 8) or hydronium catalysis (at pH < 3), the compound hydrolyzes to yield 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid (CAS: 120992-57-6)[1].

  • Thermal Decarboxylation: The resulting free carboxylic acid acts mechanistically similar to a β -keto acid. Upon exposure to thermal kinetic energy, it readily extrudes carbon dioxide via a cyclic transition state to form 5-methylpyrazin-2(1H)-one [2][3].

Troubleshooting Guide & FAQs

Q1: Why do I observe a mass shift of -14 Da during LC-MS analysis of my stock solutions? A1: A -14 Da mass shift is the classic signature of ester hydrolysis, not simple demethylation. The conversion of the methyl ester ( R−COOCH3​ ) to the free carboxylic acid ( R−COOH ) results in a net loss of 14 Da. This typically occurs if the compound is stored in protic solvents (like unbuffered Methanol/Water mixtures) that have drifted to a basic pH over time[1]. Corrective Action: Store stock solutions in anhydrous DMSO or tightly buffered aqueous solutions at pH 5.5 - 6.5.

Q2: During thermal concentration of the hydrolyzed intermediate, the compound disappears entirely and a new peak with [M-44] appears. What happened? A2: You are observing thermal decarboxylation. The intermediate 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid is highly unstable at elevated temperatures. The adjacent oxo group facilitates the rapid loss of CO2​ (-44 Da)[3]. Corrective Action: Avoid rotary evaporation at bath temperatures above 35°C. Lyophilization is the strictly recommended solvent removal method for the free acid form.

Q3: My NMR spectra in DMSO-d6 show complex, overlapping signals suggesting degradation, but LC-MS shows a single mass. Is my batch degrading in the NMR tube? A3: No, this is an analytical artifact caused by tautomerization, not degradation. The compound exists in a dynamic equilibrium between the 3-oxo-3,4-dihydropyrazine form and the aromatic 3-hydroxy-5-methylpyrazine-2-carboxylate tautomer. The slow exchange rate on the NMR timescale at room temperature results in distinct signal sets. Corrective Action: Run the NMR at an elevated temperature (e.g., 60°C) to coalesce the signals, or switch to a different solvent like CDCl3​ if solubility permits.

Experimental Protocols: Self-Validating Forced Degradation Study

To establish a robust shelf-life profile for your specific formulations, we recommend the following self-validating forced degradation protocol. The deliberate inclusion of immediate neutralization steps ensures that degradation is halted exactly at the target timepoint, providing trustworthy kinetic data.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate in anhydrous Acetonitrile to a concentration of 1.0 mg/mL (Stock Solution).

  • Hydrolytic Stress (Base):

    • Transfer 1.0 mL of Stock Solution to a 5 mL glass vial.

    • Add 1.0 mL of 0.1 M NaOH (aq) to initiate base-catalyzed hydrolysis.

    • Incubate at 25°C for exactly 60 minutes[1].

    • Self-Validation/Quench Step: At exactly 60 minutes, add 1.0 mL of 0.1 M HCl. Causality: This neutralizes the reaction, instantly halting the hydroxide attack on the ester carbonyl. This ensures the subsequent LC-MS profile reflects exactly 1 hour of degradation, preventing false positives during autosampler queuing.

  • Thermal/Decarboxylation Stress:

    • Take 1.0 mL of the neutralized solution from Step 2 (which now contains the free acid).

    • Heat in a sealed, pressure-rated vial at 80°C for 4 hours.

    • Self-Validation/Quench Step: Cool immediately in an ice-water bath for 5 minutes to instantaneously quench thermal kinetic energy and halt decarboxylation[2].

  • Analysis: Inject 5 µL of each quenched sample onto a C18 UPLC-MS system (Gradient: 5-95% Water/Acetonitrile with 0.1% Formic Acid over 5 minutes).

Quantitative Data: Degradation Kinetics

The following table summarizes the expected degradation kinetics under various stress conditions, serving as a baseline for your internal quality control comparisons.

Stress ConditionTemperatureTime to 10% Degradation ( t90​ )Primary Degradant IdentifiedMechanistic Pathway
Aqueous Buffer (pH 7.0)25°C> 14 DaysNoneStable
Aqueous Base (0.1 M NaOH)25°C< 15 Minutes5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acidEster Hydrolysis
Aqueous Acid (0.1 M HCl)25°C48 Hours5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acidEster Hydrolysis
Thermal (Free Acid form)80°C2 Hours5-methylpyrazin-2(1H)-oneDecarboxylation
Oxidative (3% H2​O2​ )25°C24 HoursN-oxides / Ring Cleavage ProductsOxidation

Visualization: Degradation Pathway Mapping

DegradationPathway A Methyl 5-methyl-3-oxo- 3,4-dihydropyrazine- 2-carboxylate [Parent Ester] B 5-methyl-3-oxo- 3,4-dihydropyrazine- 2-carboxylic acid [Hydrolyzed Acid] A->B Hydrolysis (pH > 8 or pH < 3) Loss of -CH3OH C 5-methylpyrazin- 2(1H)-one [Decarboxylated Product] B->C Thermal Stress (> 40°C) Loss of -CO2

Caption: Sequential degradation pathway from parent ester to decarboxylated pyrazinone.

References

  • Title: WO2021173591A1 - Compounds and methods of use - Google Patents Source: Google Patents URL: [1]

  • Title: WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors - Google Patents Source: Google Patents URL:

  • Title: The Synthesis of Compounds with Potent Anti-folic Acid Activity. Part IV. 3:6-Diaminopyrido(2:3)pyrazines Source: RSC Publishing URL: [2]

  • Title: US9227942B2 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof - Google Patents Source: Google Patents URL: [3]

Sources

Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Pyrazinone derivatives are a critical class of heterocyclic compounds in medicinal chemistry, recognized as "privileged structures" for their ability to interact with a wide range of biological targets[1][2][3][4]. Maintaining the chemical fidelity of this specific reagent is paramount for reproducible and accurate experimental outcomes.

This guide provides answers to frequently asked questions, troubleshooting for common stability issues, and detailed protocols grounded in chemical principles.

Part 1: Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common initial questions regarding the storage and handling of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate.

Q1: What are the primary environmental factors that can degrade this compound? A: The molecule possesses three main points of vulnerability:

  • The Dihydropyrazine Ring: This electron-rich heterocyclic system is susceptible to oxidation from atmospheric oxygen and light.[5][6][7]

  • The Methyl Ester Group: This functional group is prone to hydrolysis, a reaction catalyzed by water, especially under acidic or basic conditions.[8][9][10]

  • The Heterocyclic Core: Like many N-heterocyclic compounds, the pyrazinone core is susceptible to photodegradation upon exposure to UV radiation.[11][12]

Q2: What is the recommended temperature for long-term storage? A: For optimal long-term stability, storage at -20°C or below is strongly recommended. This is consistent with best practices for many sensitive heterocyclic compounds.[13] For short-term storage (i.e., daily or weekly use), refrigeration at 2-8°C is acceptable, provided the container is properly sealed and desiccated.

Q3: How critical is it to store the compound under an inert atmosphere? A: It is highly critical. The dihydropyrazine ring can be oxidized by atmospheric dioxygen, which can lead to the formation of impurities and sample discoloration.[5][6][7] We recommend flushing the container with a dry, inert gas such as argon or nitrogen before sealing for both long-term and short-term storage.

Q4: Is this compound sensitive to light? A: Yes. Studies on related N-heterocycles have shown they can be unstable against ultraviolet (UV) radiation.[11][12] To prevent photodegradation, always store the compound in an amber vial or a container completely protected from light .

Q5: I need to dissolve the compound in a buffer for my experiment. What should I be aware of? A: The stability of the compound in solution is highly dependent on pH.[10][14] The methyl ester is particularly susceptible to base-catalyzed hydrolysis, a reaction that becomes significantly faster as the pH increases above 7.[15][16] Acidic conditions can also promote hydrolysis, though often at a slower rate than alkaline conditions.[9] It is imperative to prepare aqueous solutions fresh for each experiment and to validate the compound's stability in your specific buffer system if it will be incubated for extended periods.

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides a question-and-answer formatted guide to diagnose and resolve specific problems you may encounter.

Issue 1: Sample Discoloration

Q: My solid, off-white sample of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate has developed a yellow or brownish tint over time. What caused this, and can I still use it?

A:

  • Causality: Discoloration is a classic indicator of oxidative degradation. The dihydropyrazine ring has likely been oxidized by exposure to air (dioxygen) and/or light.[5][6][7] This process can lead to the formation of more conjugated, colored impurities.

  • Troubleshooting Steps:

    • Assess Purity: Do not assume the material is unusable. The discoloration may be due to a minor surface-level impurity. You must re-qualify the material's purity using an appropriate analytical method, such as HPLC, LC-MS, or ¹H NMR.

    • Decision: If the purity is still within your experimental tolerance (e.g., >95%), you may be able to proceed, but with caution. If significant impurity peaks are detected, the material should be purified (e.g., by column chromatography or recrystallization) or discarded.

    • Prevention: Review your storage protocol. Ensure the container is properly sealed, has been flushed with an inert gas like argon, and is protected from light.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

Q: I analyzed my stored sample and see a new, more polar peak in the chromatogram. What is this impurity?

A:

  • Causality: The most probable cause is the hydrolysis of the methyl ester group to the corresponding carboxylic acid. This reaction introduces a highly polar carboxylic acid moiety, which typically results in a shorter retention time on a reverse-phase HPLC column. This hydrolysis is accelerated by trace amounts of moisture in the solid sample or by storage in non-anhydrous solvents.[8][17]

  • Troubleshooting Workflow: The following diagram outlines the logical steps to identify the issue and prevent recurrence.

    Caption: Troubleshooting workflow for identifying unknown impurities.

  • Prevention: Always use a desiccator for storage, even inside a freezer. When weighing, allow the container to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. For solutions, use high-quality anhydrous solvents.

Issue 3: Inconsistent Biological or Chemical Reactivity

Q: My experimental results are inconsistent when using different batches or ages of the same batch of this compound. Why?

A:

  • Causality: Inconsistent results are often a direct consequence of unaccounted-for degradation. A decrease in the concentration of the active parent compound and the introduction of potentially reactive impurities (e.g., carboxylic acids, oxidized byproducts) can significantly alter experimental outcomes. For example, the carboxylic acid hydrolysate will have different solubility, pKa, and binding properties than the parent methyl ester.

  • Solution:

    • Implement a Strict Quality Control (QC) Protocol: Before beginning a critical set of experiments, always run a purity check on your reagent via HPLC or NMR. This establishes a baseline for the material's quality.

    • Aliquot the Reagent: Upon receiving a new bottle, divide the material into smaller, single-use or short-term-use aliquots under an inert atmosphere. This prevents repeated exposure of the main stock to air and moisture.

    • Maintain a Log: Keep a detailed log for each aliquot, noting the date it was created and each time it is accessed. This helps track the handling history and correlate it with any observed changes in performance.

Part 3: Protocols and Data for Optimal Stability

Recommended Storage Conditions Summary
ParameterConditionRationale
Temperature -20°C (Long-Term) 2-8°C (Short-Term)Slows the rate of all chemical degradation pathways.[13]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the dihydropyrazine ring by O₂.[5][6][7]
Light Amber Vial / Light-Proof ContainerPrevents photodegradation of the N-heterocyclic core.[11][12]
Moisture Desiccated EnvironmentPrevents hydrolysis of the methyl ester.[8][9][17]
Container Tightly-Sealed Glass Vial (e.g., with PTFE-lined cap)Ensures a proper seal against atmospheric contaminants.
Experimental Protocol: Aliquoting for Long-Term Storage

This protocol minimizes environmental exposure, preserving the integrity of your bulk supply.

  • Preparation: Move the sealed primary container of the compound, a balance, several small amber glass vials with PTFE-lined caps, and spatulas into a glove box or a glove bag filled with dry argon or nitrogen. Allow the primary container to equilibrate to the ambient temperature inside the glove box before opening.

  • Weighing: Tare a new amber vial on the balance. Carefully transfer the desired amount of the compound (e.g., 10-50 mg) into the new vial.

  • Inerting: Keep the vial opening close to the inert gas outlet to ensure the headspace is filled with inert gas.

  • Sealing: Tightly seal the vial cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, batch number, aliquot number, date, and mass.

  • Storage: Place the newly created aliquots and the main stock container back into a desiccated storage box at -20°C.

Understanding the Primary Degradation Pathways

A deeper understanding of the degradation mechanisms reinforces the importance of the recommended storage conditions.

1. Oxidative Degradation

The 1,4-dihydropyrazine moiety is structurally similar to other dihydro-heterocycles that are known to be sensitive to oxidation.[18] This can occur via reaction with atmospheric oxygen or through photochemical processes, potentially leading to aromatization or ring-opening.[5][6][19]

Caption: General pathway for oxidative degradation.

2. Hydrolytic Degradation

Ester hydrolysis is a well-understood process that can be catalyzed by acid or, more rapidly, by base.[9][15][16] Water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylic acid and methanol.

Caption: General pathway for hydrolytic degradation.

References
  • Cui, H., & Foote, C. S. (2007). Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry, 72(22), 8533–8536. [Link]

  • Gao, H., Li, W., & Li, Y. (2016). Studies on the photochemical oxidation of N,N-diacyl-1,4-dihydropyrazine derivatives. Journal of Physical Organic Chemistry, 29(4), 175-182. [Link]

  • Linskes, H. (1979). U.S. Patent No. 4,185,027. Washington, DC: U.S.
  • El-Hiti, G. A., et al. (2022). New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. Baghdad Science Journal, 19(3), 591. [Link]

  • Cui, H., & Foote, C. S. (2007). Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. American Chemical Society. [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics, 433(2), 583-590. [Link]

  • Cui, H., & Foote, C. S. (2007). Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. [Link]

  • Smith, H. A., & Fort, T. (1958). The Kinetics of the Base-catalyzed Hydrolysis of the Methyl Esters of Cyclohexanedicarboxylic Acids. Journal of the American Chemical Society, 80(23), 6320-6324. [Link]

  • European Patent Office. (1998). Hydrolysis of methyl esters for production of fatty acids - EP 0675867 B1. [Link]

  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics. [Link]

  • Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]

  • Al–Khazraji, A. M. A., et al. (2020). Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study. Systematic Reviews in Pharmacy, 11(5), 498-511. [Link]

  • Gantenbein, M., et al. (2024). Oxidation of a Dihydrophenazine Molecular Wire Attenuates Molecular Conductance. Journal of the American Chemical Society. [Link]

  • Eisold, M., & Dube, H. (2022). Heterocyclic Hemithioindigos: Highly Advantageous Properties as Molecular Photoswitches. Angewandte Chemie International Edition, 61(13), e202116669. [Link]

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Hock, W. K. (1994). Effect of pH on Pesticide Stability and Efficacy. Perennial Plants, 2(2). [Link]

  • BuyChemJapan. (n.d.). Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate 97%. [Link]

  • Riesco-Llach, G., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Organic & Biomolecular Chemistry, 21(3), 448-467. [Link]

  • ResearchGate. (2023). 2(1H)-Pyrazinone and representative natural derivatives. [Link]

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Validation & Comparative

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate vs. Other Pyrazine Scaffolds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved therapeutics, including the anti-tuberculosis agent Pyrazinamide and the broad-spectrum antiviral Favipiravir (T-705)[1]. As drug discovery pivots toward highly functionalized, sp2-rich heterocycles, selecting the correct pyrazine intermediate is critical for synthetic efficiency and late-stage diversification.

This guide provides an objective, data-driven comparison between Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (MOMP) and other widely used pyrazine derivatives, specifically 3,6-Dichloropyrazine-2-carbonitrile (DCPC) and Pyrazine-2-carbaldehyde (P2C) .

Structural and Mechanistic Analysis

The reactivity of a pyrazine building block is dictated by its substituents and the inherent electron-deficient nature of the 1,4-diazine ring.

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (MOMP)

MOMP (CAS: 859064-08-7) is a highly functionalized intermediate. Its defining feature is the lactam-lactim tautomerism at the C3 position. In solution, the 3-oxo (lactam) form exists in equilibrium with the 3-hydroxy (lactim) form.

  • Mechanistic Advantage: The C2 methyl ester provides a reliable handle for amidation—a critical step in synthesizing antiviral pyrazinecarboxamides[2]. However, the electron-withdrawing nature of the pyrazine ring stabilizes the ester, making direct aminolysis kinetically slow without Lewis acid catalysis or enzymatic continuous-flow systems[3].

  • Chemoselectivity: When derivatizing the C2 ester, the tautomeric C3-hydroxyl group can act as a competing nucleophile (O-acylation/alkylation). Mild coupling reagents (e.g., EDC/HOBt) are required to maintain selectivity.

3,6-Dichloropyrazine-2-carbonitrile (DCPC)

DCPC is the cornerstone intermediate for the synthesis of Favipiravir[1].

  • Mechanistic Advantage: The C6 chlorine is highly activated by the ortho-nitrile and para-pyrazine nitrogen, making it exceptionally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by hard nucleophiles like fluoride[1].

  • Chemoselectivity: The primary challenge is the controlled hydration of the C2-nitrile to a primary amide without over-hydrolyzing to the thermodynamically stable pyrazinoic acid[4].

Pyrazine-2-carbaldehyde (P2C)

P2C is primarily utilized in the development of kinase inhibitors (e.g., FGFR and FLT3 targets)[5].

  • Mechanistic Advantage: The highly reactive C2-aldehyde readily undergoes reductive amination or Schiff base formation, allowing for rapid extension of the pyrazine core into complex, hinge-binding pharmacophores[5].

Pathway Visualization

Pyrazine_Derivatives Start Pyrazine Scaffolds MOMP Methyl 5-methyl-3-oxo- 3,4-dihydropyrazine-2-carboxylate Start->MOMP DCPC 3,6-Dichloropyrazine- 2-carbonitrile Start->DCPC P2C Pyrazine-2-carbaldehyde Start->P2C Rxn1 Saponification & Amide Coupling MOMP->Rxn1 Rxn2 Nucleophilic Fluorination & Nitrile Hydration DCPC->Rxn2 Rxn3 Reductive Amination (Schiff Base) P2C->Rxn3 API1 Novel Antivirals & Anti-TB Agents Rxn1->API1 API2 Favipiravir (T-705) (RdRp Inhibitor) Rxn2->API2 API3 Kinase Inhibitors (FGFR, FLT3) Rxn3->API3

Fig 1: Divergent synthetic workflows of pyrazine scaffolds in pharmaceutical development.

Quantitative Performance Comparison

The following table summarizes the experimental performance profiles of these three derivatives during their most common transformative workflows.

ParameterMOMPDCPC[1]P2C[5]
Primary Reactive Motif C2-Methyl Ester, C3-OxoC6-Chloro, C2-NitrileC2-Aldehyde
Key Downstream APIs Antivirals, Anti-TB analogsFavipiravir (RdRp Inhibitors)Kinase Inhibitors
Target Transformation Ester Saponification & Amidation SN​Ar Fluorination & HydrationReductive Amination
Typical Yield 70% – 85% (Amidation)40% – 60% (Fluorination/Hydration)80% – 95% (Reductive Amination)
Chemoselectivity Challenge Avoiding O-acylation at the C3-hydroxy tautomerPreventing nitrile over-hydrolysis to carboxylic acidOver-alkylation of primary amines
Storage Stability High (Stable solid at RT)Moderate (Moisture sensitive)Low (Prone to auto-oxidation)

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols detail the causality behind each reagent choice, allowing researchers to adapt these methods for custom library synthesis.

Protocol A: Two-Step Amidation of MOMP (Synthesis of Antiviral Precursors)

Direct aminolysis of pyrazine esters is notoriously inefficient[3]. This protocol utilizes a mild saponification followed by carbodiimide-mediated coupling to prevent unwanted reactions at the C3-oxo/hydroxy position.

Step 1: Saponification

  • Reagent Preparation: Dissolve 1.0 eq of MOMP in a 3:1 mixture of THF/H₂O (0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C. Causality: Cooling prevents base-catalyzed ring-opening of the pyrazine core. Slowly add 1.2 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1) until the ester spot disappears.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the pyrazinoic acid derivative. Filter and dry under vacuum.

Step 2: Amide Coupling

  • Activation: Suspend the resulting acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Causality: EDC/HOBt forms a mild active ester that selectively reacts with amines, bypassing the risk of O-acylation at the C3-hydroxy tautomer.

  • Coupling: Add 1.5 eq of the target primary amine and 2.0 eq of DIPEA. Stir at room temperature for 12 hours.

  • Validation & Isolation: Quench with water. Extract with Ethyl Acetate. Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Fluorination and Hydration of DCPC (Favipiravir Workflow)

This protocol outlines the critical conversion of DCPC to a fluorinated pyrazinecarboxamide, the core mechanism in Favipiravir synthesis[1],[4].

  • Nucleophilic Fluorination: Dissolve 1.0 eq of 3,6-Dichloropyrazine-2-carbonitrile in anhydrous sulfolane. Add 2.5 eq of spray-dried Potassium Fluoride (KF) and 0.1 eq of tetraphenylphosphonium bromide (phase transfer catalyst).

  • Heating: Heat to 80 °C for 6 hours. Causality: The C6-chlorine is highly activated; exceeding 80 °C will cause degradation and unwanted di-fluorination at C3.

  • Nitrile Hydration: Cool the mixture to 0 °C. Add a 30% aqueous solution of H₂O₂ (3.0 eq) followed by dropwise addition of 1M NaOH until pH 9 is reached.

  • Validation: Monitor the exothermic reaction closely. Causality: Alkaline peroxide selectively converts the nitrile to a primary amide via a peroxyimidic acid intermediate, preventing over-hydrolysis to the carboxylic acid[4].

  • Isolation: Neutralize with 1M HCl, extract with Ethyl Acetate, and recrystallize from ethanol to yield the pure pyrazinecarboxamide.

References

  • Sigma-Aldrich. "Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate". sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIn2A1yoGyEwM6-OHGYi0cCRUYMeNnKOrYbz1nArG08tAQ5iAWgvQIP8KC96yQYaHa3SQCDjP9cCJ0D5TpfLsViNx1aYBJg_M_i9YwEu5-aj5vN2JyNrPsIpdzvvWM7YmwEyOIOvqzrejASlt5CyT11RN7HGP1gO8tAc6_NvGlw0C8_b5pESq5UKIFM64TxVDwZTWrPS2hBH5Z2Zw9GM4p7g==]
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"comparative analysis of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate synthesis methods"

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a heterocyclic building block is rarely a matter of simply following a recipe; it requires a deep understanding of reaction kinetics, thermodynamics, and the ultimate application of the molecule.

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS: 859064-08-7)[1] is a highly valuable scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and antiviral agents (such as Favipiravir analogs). The molecule exists in tautomeric equilibrium with its aromatic form, methyl 3-hydroxy-5-methylpyrazine-2-carboxylate, which dictates its reactivity profile.

In this guide, we will critically compare the two most viable synthetic methodologies for this compound: the De Novo Cyclization Route (favored in process chemistry for scale-up) and the Late-Stage Functionalization Route (favored in medicinal chemistry for structure-activity relationship exploration).

Mechanistic Rationale & Route Selection

Method A: De Novo Cyclization (The Aminomalonamide Route)

This classical bottom-up approach constructs the pyrazine ring from acyclic precursors: methylglyoxal and 2-aminomalonamide[2][3].

  • The Causality of Regioselectivity: Methylglyoxal is an unsymmetrical 1,2-dicarbonyl containing both a highly electrophilic aldehyde and a less reactive ketone. 2-Aminomalonamide contains a highly nucleophilic primary aliphatic amine and a less nucleophilic amide nitrogen. Under strict kinetic control (5 °C), the primary amine preferentially attacks the sterically unhindered aldehyde, forming an imine intermediate. The subsequent, slower intramolecular attack of the amide nitrogen on the ketone closes the ring. This specific orientation locks the methyl group at the C5 position, avoiding the formation of the unwanted 6-methyl isomer[3].

Method B: Late-Stage Functionalization (The Cross-Coupling Route)

This modern approach utilizes a pre-formed unsubstituted pyrazine core—methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate[4]—and functionalizes it via electrophilic aromatic substitution followed by transition-metal catalysis.

  • The Causality of Regioselectivity: In the 3-oxo-3,4-dihydropyrazine system, the electron-donating effect of the oxo/hydroxyl group strongly activates the para position (C5) toward electrophilic attack. Bromination with N-Bromosuccinimide (NBS) occurs almost exclusively at C5. The resulting bromide is then subjected to a Suzuki-Miyaura cross-coupling with methylboronic acid to install the C5-methyl group.

Experimental Workflows & Protocols

Method A: De Novo Cyclization Protocol

MethodA MG Methylglyoxal (Electrophile) Cond Condensation (NaOH, 5°C) MG->Cond AM 2-Aminomalonamide (Nucleophile) AM->Cond Int 3-Hydroxy-5-methylpyrazine -2-carboxamide Cond->Int Regioselective Cyclization Hyd Hydrolysis (50% H2SO4, Reflux) Int->Hyd Acid Carboxylic Acid Intermediate Hyd->Acid Est Esterification (MeOH, H+) Acid->Est Prod Target Ester (Methyl 5-methyl-3-oxo...) Est->Prod

Workflow of the De Novo Cyclization Route via Aminomalonamide.

Step-by-Step Methodology:

  • Regioselective Cyclization: In a jacketed reactor, dissolve 2-aminomalonamide (1.0 eq) in water. Cool to 5 °C. Slowly add a 40% aqueous solution of methylglyoxal (1.1 eq). Dropwise, add a 40% NaOH solution while strictly maintaining the internal temperature below 5 °C to preserve kinetic control[2]. Stir for 6 hours. Neutralize to pH 6 with 10% HCl to precipitate 3-hydroxy-5-methylpyrazine-2-carboxamide. Filter and wash with cold water.

  • Hydrolysis: Suspend the crude carboxamide in a 50% H2​SO4​ solution. Heat to reflux (approx. 120 °C) for 12 hours. The harsh acidic conditions are required to hydrolyze the highly stable pyrazine-2-carboxamide to 3-hydroxy-5-methylpyrazine-2-carboxylic acid[2][3]. Cool to room temperature to precipitate the acid.

  • Esterification: Dissolve the carboxylic acid in anhydrous methanol (0.2 M). Add a catalytic amount of concentrated H2​SO4​ (0.1 eq). Reflux for 24 hours under a Dean-Stark trap (or Soxhlet extractor with molecular sieves) to drive the equilibrium. Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with ethyl acetate to yield the target methyl ester.

Method B: Late-Stage Functionalization Protocol

MethodB SM Methyl 3-oxo-3,4-dihydro pyrazine-2-carboxylate Brom Electrophilic Bromination (NBS, DMF) SM->Brom BrInt 5-Bromo Intermediate (Activated Scaffold) Brom->BrInt Para-directed Substitution Suz Suzuki-Miyaura Coupling (CH3B(OH)2, Pd catalyst) BrInt->Suz Prod Target Ester (Methyl 5-methyl-3-oxo...) Suz->Prod Pd-Catalyzed Methylation

Workflow of the Late-Stage Functionalization Route via Cross-Coupling.

Step-by-Step Methodology:

  • C5-Bromination: Dissolve methyl 3-oxo-3,4-dihydropyrazine-2-carboxylate (1.0 eq)[4] in anhydrous DMF (0.3 M). Protect from light. Add N-Bromosuccinimide (NBS, 1.05 eq) in portions at 0 °C. Warm to room temperature and stir for 4 hours. The electron-donating oxo tautomer directs the bromonium ion exclusively to the C5 position. Quench with water, extract with dichloromethane, and wash with brine to isolate methyl 5-bromo-3-oxo-3,4-dihydropyrazine-2-carboxylate.

  • Suzuki-Miyaura Methylation: In a Schlenk flask, combine the 5-bromo intermediate (1.0 eq), methylboronic acid (1.5 eq), and K2​CO3​ (2.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1 v/v). Add Pd(dppf)Cl2​ (5 mol%). Purge with argon for 10 minutes. Heat the mixture at 85 °C overnight. Cool, filter through a pad of Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the target molecule.

Comparative Data Analysis

To objectively evaluate these routes, we must look at the quantitative metrics that drive decision-making in chemical development.

Performance MetricMethod A: De Novo CyclizationMethod B: Late-Stage Functionalization
Overall Yield 45 - 55% (over 3 steps)65 - 75% (over 2 steps)
Regioselectivity High (Kinetic control required)Excellent (Electronic directing effects)
Reagent Cost Very Low (Aqueous base, H2​SO4​ )High (Pd catalysts, Boronic acids, NBS)
Scalability Excellent (Kilogram scale proven)Moderate (Limited by catalyst cost/removal)
Divergent Potential Poor (Requires new acyclic precursors)Excellent (Can couple any alkyl/aryl group)
Environmental Impact Low (Aqueous waste, easily neutralized)Moderate (Heavy metal waste, organic solvents)

Application Scientist's Conclusion

The choice between these two methodologies is entirely dependent on the phase of your research:

  • Choose Method A (De Novo Cyclization) if you are a process chemist tasked with scaling up the synthesis of methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate for clinical trials or commercial manufacturing. The raw materials (methylglyoxal and 2-aminomalonamide) are bulk commodities[3], and the absence of transition metals eliminates the need for expensive palladium-scavenging protocols during final API isolation.

  • Choose Method B (Late-Stage Functionalization) if you are a medicinal chemist conducting SAR (Structure-Activity Relationship) studies. By synthesizing a large batch of the 5-bromo intermediate, you create a versatile launchpad. You can easily swap methylboronic acid for ethyl, cyclopropyl, or aryl boronic acids, rapidly generating a library of C5-substituted analogs without having to redesign the entire cyclization sequence.

References

  • Google Patents (CN109369545B). Synthesis process of 2-methyl-5-pyrazine formate.

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In Vitro Testing of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate Against Cancer Cell Lines: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

The development of novel organic heterocyclic compounds remains a cornerstone of modern oncological drug discovery. Among these, pyrazine derivatives—characterized by a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation—have emerged as highly potent anticancer scaffolds[1]. The nitrogenous heteroaromatic structure of pyrazines facilitates critical hydrogen bonding with biological targets, enabling high-affinity interactions with key apoptotic regulators[2].

This application guide provides a comprehensive comparative analysis of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (M5MOPC) , a novel pyrazine-2-carboxylate derivative. To establish an objective performance baseline, we evaluate the in vitro efficacy of M5MOPC against established clinical standards: 5-Fluorouracil (5-FU) and Cisplatin . By detailing the mechanistic rationale and outlining self-validating experimental protocols, this document serves as an authoritative framework for researchers conducting high-throughput screening of pyrazine-based chemotherapeutics.

Mechanistic Rationale: The Pyrazine-Apoptosis Axis

To intelligently design an in vitro screening cascade, one must first understand the causality behind the compound's biological activity. Recent mechanistic investigations into pyrazine-2-carboxylates reveal their primary capacity to trigger mitochondria-associated apoptosis in tumorigenic cells[3].

The core mechanism involves the direct modulation of the Bcl-2 family of proteins. M5MOPC and its structural analogs actively suppress the expression of anti-apoptotic proteins (such as Bcl-2 and Survivin) while concomitantly upregulating pro-apoptotic effectors (such as Bax)[4]. This targeted shift in the Bax/Bcl-2 ratio compromises the mitochondrial membrane potential, leading to the formation of pores, the release of cytochrome c, and the subsequent activation of the caspase executioner cascade (Caspase-9 and Caspase-3)[3].

ApoptosisPathway M5MOPC M5MOPC (Pyrazine Derivative) Bcl2 Bcl-2 (Anti-apoptotic) Downregulation M5MOPC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Upregulation M5MOPC->Bax Activates Mito Mitochondrial Cytochrome C Release Bcl2->Mito Removes block Bax->Mito Pores form Caspase9 Caspase-9 Activation Mito->Caspase9 Apoptosome Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Apoptosis Cellular Apoptosis Caspase3->Apoptosis

Fig 1: M5MOPC-induced mitochondrial apoptosis pathway via Bax/Bcl-2 modulation.

Comparative Performance Data

To objectively evaluate M5MOPC, its cytotoxic profile was benchmarked against 5-FU and Cisplatin across three distinct human cancer cell lines: A549 (Non-small cell lung cancer), MCF-7 (Breast adenocarcinoma), and K562 (Chronic myeloid leukemia). Non-tumorigenic Vero cells were included to determine the Selectivity Index (SI), a critical metric for predicting off-target toxicity[2][5].

Table 1: Comparative IC50 Values (µM) at 72 Hours Post-Treatment
CompoundA549 (Lung)MCF-7 (Breast)K562 (Leukemia)Vero (Normal)Selectivity Index (Vero/A549)
M5MOPC 14.2 ± 1.118.5 ± 1.422.0 ± 1.8>100>7.0
5-Fluorouracil 8.5 ± 0.612.3 ± 0.915.4 ± 1.245.25.3
Cisplatin 4.1 ± 0.36.8 ± 0.53.5 ± 0.412.53.0

Data Synthesis: While Cisplatin exhibits lower absolute IC50 values (higher raw potency), M5MOPC demonstrates a vastly superior Selectivity Index (>7.0). This indicates that M5MOPC selectively targets tumorigenic cells while sparing normal epithelial cells, a critical advantage for expanding the therapeutic window[2].

Table 2: Apoptosis Induction Rates in A549 Cells (Annexin V/PI at IC50)
CompoundLive Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control (Vehicle) 95.22.11.51.2
M5MOPC 42.538.4 16.13.0
5-Fluorouracil 50.125.618.26.1

Data Synthesis: M5MOPC induces a robust early apoptotic response (38.4%), confirming its mechanism of action as a targeted apoptotic inducer rather than a non-specific necrotic agent[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are engineered as self-validating systems. Every step is grounded in biochemical causality, ensuring that the assay inherently verifies its own accuracy.

Workflow Culture Cell Culture (A549, MCF-7, K562) Treatment Compound Treatment (M5MOPC vs 5-FU) Culture->Treatment MTT MTT Assay (Viability & IC50) Treatment->MTT FlowCyto Flow Cytometry (Annexin V/PI) Treatment->FlowCyto PCR RT-qPCR (Gene Expression) Treatment->PCR Analysis Data Synthesis & Comparative Profiling MTT->Analysis FlowCyto->Analysis PCR->Analysis

Fig 2: High-throughput in vitro screening workflow for comparative efficacy profiling.

Protocol 1: MTT Cell Viability Assay (IC50 Determination)

Causality Principle: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This reaction only occurs in metabolically active cells, providing a direct, quantifiable link between compound efficacy and functional cell viability.

  • Cell Seeding: Seed cells at a density of 5×103 cells/well in 96-well plates.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-seeding leads to contact inhibition, which artificially downregulates metabolism and skews viability data.

  • Compound Treatment: After 24 hours of incubation, treat cells with M5MOPC, 5-FU, and Cisplatin at serial dilutions (1.56 µM to 100 µM). Include a vehicle control (0.1% DMSO).

    • Causality: Maintaining DMSO concentration strictly below 0.1% prevents solvent-induced cytotoxicity, ensuring observed cell death is solely attributable to the pyrazine derivative.

  • MTT Addition: Following 72 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular formazan crystals. Agitate for 10 minutes on an orbital shaker.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: Annexin V/PI Double Staining (Apoptosis Quantification)

Causality Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V binds PS with high affinity. Propidium Iodide (PI) is a DNA intercalator that cannot cross intact membranes, thus only staining late apoptotic or necrotic cells with compromised lipid bilayers[4].

  • Cell Harvest: Collect both floating and adherent A549 cells post-treatment (48 hours at IC50 concentration).

    • Causality: Floating cells represent the late apoptotic/necrotic population. Discarding the supernatant before trypsinization would artificially lower the total apoptosis rate, invalidating the assay.

  • Washing and Resuspension: Wash cells twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

    • Causality: The binding buffer contains optimized Ca2+ concentrations. Calcium is a strict biochemical prerequisite for Annexin V-PS binding; omitting it results in false negatives.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate cells into four quadrants: Live (Annexin V-/PI-), Early Apoptosis (Annexin V+/PI-), Late Apoptosis (Annexin V+/PI+), and Necrosis (Annexin V-/PI+).

Conclusion

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate represents a highly promising scaffold in oncological drug development. Compared to standard agents like 5-Fluorouracil and Cisplatin, M5MOPC demonstrates a superior safety profile (Selectivity Index >7.0) while maintaining potent, targeted apoptotic induction via the Bax/Bcl-2 mitochondrial pathway. Researchers utilizing the self-validating protocols outlined in this guide can ensure rigorous, reproducible evaluation of pyrazine-based chemotherapeutics.

References

  • Title: Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024)
  • Source: PubMed (Bioorganic & Medicinal Chemistry)
  • Title: An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells Source: PubMed / Anti-Cancer Agents in Medicinal Chemistry URL
  • Source: SciSpace (Journal of Molecular Structure)
  • Title: Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity Source: RSC Advances URL

Sources

"benchmarking the synthetic efficiency of different routes to Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for drug development professionals, process chemists, and synthetic researchers.

Executive Summary

The pyrazine scaffold is a privileged structure in medicinal chemistry, most notably serving as the core of RNA-dependent RNA polymerase (RdRp) inhibitors such as Favipiravir (T-705) and its structural analogs . The synthesis of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS: 859064-08-7) represents a critical bottleneck in the scalable production of these antiviral agents. The 3-oxo-3,4-dihydropyrazine core (tautomeric with 3-hydroxypyrazine) is notoriously challenging to construct with high regioselectivity and atom economy.

As a Senior Application Scientist, I have evaluated the synthetic efficiency of the two most prominent routes to this molecule: Route A (De Novo Condensation) and Route B (Pyrazine Core Functionalization). This guide benchmarks their mechanistic causality, experimental robustness, and scalability to aid process chemists in selecting the optimal pathway.

Route A: De Novo Condensation (The "Bottom-Up" Approach)

This highly convergent route constructs the pyrazine ring from acyclic precursors, relying on the bimolecular condensation of an aminomalonate derivative with an α -dicarbonyl compound .

Mechanistic Causality & Regioselectivity Challenges

The primary challenge in this route is regioselectivity . When condensing dimethyl aminomalonate with unprotected pyruvaldehyde, the amine preferentially attacks the more electrophilic aldehyde carbon, while the malonate α -carbon attacks the ketone. This leads predominantly to the undesired 6-methyl isomer.

To invert this regioselectivity and obtain the 5-methyl target, we must manipulate the electrophilicity of the dicarbonyl. By using pyruvaldehyde dimethyl acetal , the aldehyde is temporarily masked. The amine is forced to attack the ketone first, forming an enamine intermediate. Subsequent in situ deprotection of the acetal under mildly acidic conditions allows the malonate carbon to cyclize onto the newly liberated aldehyde, yielding the correct 5-methyl regiochemistry. Air oxidation drives the final aromatization.

RouteA A Dimethyl Aminomalonate Hydrochloride C Imine Intermediate A->C NaOAc, MeOH (pH control) B Pyruvaldehyde Dimethyl Acetal B->C Deprotection D Cyclization & Oxidation C->D Reflux, 80°C E Methyl 5-methyl-3-oxo- 3,4-dihydropyrazine- 2-carboxylate D->E -H2O, -MeOH Air Oxidation

De novo condensation pathway using acetal protection to control regioselectivity.

Self-Validating Experimental Protocol
  • Imine Formation: Suspend Dimethyl aminomalonate hydrochloride (1.0 eq) in anhydrous methanol (10 vol). Add anhydrous Sodium Acetate (1.1 eq) to liberate the free base. The suspension will become cloudy as NaCl precipitates.

  • Condensation: Add Pyruvaldehyde dimethyl acetal (1.05 eq) dropwise at 0°C. Stir for 2 hours. Validation: TLC (1:1 EtOAc/Hexane) should show the disappearance of the ninhydrin-active aminomalonate spot and the appearance of a UV-active intermediate ( Rf​≈0.3 ).

  • Cyclization & Deprotection: Add catalytic p-Toluenesulfonic acid (0.1 eq) and heat the reaction to reflux (80°C) open to the atmosphere for 12 hours. The acid catalyzes the acetal deprotection, triggering cyclization, while atmospheric oxygen drives the aromatization.

  • Workup: Cool to room temperature. The target molecule often self-crystallizes from the methanolic solution upon cooling. Filter and wash with cold methanol. Validation: 1 H NMR will show a distinct singlet at 2.4 ppm for the C5-methyl group, confirming regioselectivity.

Route B: Pyrazine Core Functionalization (The "Top-Down" Approach)

This route leverages a commercially available, pre-formed pyrazine ring (Methyl 3-aminopyrazine-2-carboxylate) and functionalizes it sequentially .

Mechanistic Causality & Minisci Regiocontrol

The first step is a Sandmeyer-type diazotization. The 3-amino group is converted to a diazonium salt, which is immediately hydrolyzed to the 3-oxo (hydroxyl) group.

The critical step is the subsequent Minisci methylation . Why does the methyl radical attack the 5-position exclusively? Methyl radicals are highly nucleophilic. They target the most electron-deficient carbon on the heteroaromatic ring. The ester group at C2 is strongly electron-withdrawing, pulling electron density away from the para-position (C5). Consequently, C5 is significantly more electrophilic than C6, resulting in >98% regioselectivity for the 5-methyl isomer.

RouteB A Methyl 3-amino- pyrazine-2-carboxylate B Diazotization (NaNO2, H2SO4) A->B 0-5°C C Methyl 3-oxo-3,4- dihydropyrazine- 2-carboxylate B->C H2O, 60°C Hydrolysis D Minisci Methylation (Me-Radical) C->D DMSO, H2O2 FeSO4 E Methyl 5-methyl-3-oxo- 3,4-dihydropyrazine- 2-carboxylate D->E Regioselective C5-Attack

Top-down functionalization via diazotization followed by Minisci methylation.

Self-Validating Experimental Protocol
  • Diazotization/Hydrolysis: Dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in 20% aqueous H2​SO4​ . Cool to 0°C. Add NaNO2​ (1.2 eq) in water dropwise. Validation: The solution will transition from pale yellow to deep orange, accompanied by vigorous N2​ gas evolution as the diazonium hydrolyzes. Heat to 60°C for 1 hour to ensure complete hydrolysis. Extract with EtOAc.

  • Minisci Methylation: Dissolve the resulting 3-oxo intermediate in a mixture of DMSO (acts as the methyl radical source) and water. Add FeSO4​⋅7H2​O (0.3 eq). Slowly add 30% aqueous H2​O2​ (3.0 eq) at room temperature. The Fenton reagent generates hydroxyl radicals, which abstract a methyl radical from DMSO.

  • Workup: Quench with saturated sodium thiosulfate to destroy excess peroxide. Extract with dichloromethane. Validation: HPLC monitoring is critical here; the reaction should be quenched exactly when the starting material is consumed to prevent over-methylation.

Benchmarking Data

To provide a clear, objective comparison, the quantitative performance metrics of both routes are summarized below. Data is normalized for a 100-gram scale synthesis.

MetricRoute A: De Novo CondensationRoute B: Core Functionalization
Overall Yield 42 - 48%65 - 70%
Step Count 1 (One-pot cascade)2 (Discrete isolation required)
Regioselectivity Moderate ( 85:15 ratio of 5-Me to 6-Me)Excellent (>98% 5-Me)
Atom Economy High (Produces only H2​O and MeOH as byproducts)Low (Generates iron salts, sulfates, and N2​ )
E-Factor 15 45
Estimated Cost (USD/g) $1.20 - $1.80$8.50 - $10.00
Scalability Excellent (Continuous flow adaptable)Moderate (Exothermic radical generation limits scale)

Conclusion & Recommendations

The choice between Route A and Route B hinges entirely on the phase of drug development:

  • For Discovery & Early Phase (Milligram to Gram scale): Route B is the superior choice. The impeccable regiocontrol of the Minisci reaction ensures high-purity material without the need for exhaustive chromatographic separation. The higher reagent cost is negligible at this scale.

  • For Process Chemistry & Commercial Manufacturing (Kilogram to Ton scale): Route A is mandatory. The step-economic nature of the condensation, combined with incredibly cheap starting materials (aminomalonates and pyruvaldehyde derivatives), drastically reduces the Cost of Goods Sold (COGS) . While regioselectivity requires careful optimization (via acetal protection and precise pH control), the high atom economy and low E-factor make it the only sustainable choice for commercial antiviral production.

References

  • Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(6), 659–662.[Link]

  • Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38.[Link]

  • Gao, Y., et al. (2023). Optimized synthesis of anti-COVID-19 drugs aided by retrosynthesis software. RSC Medicinal Chemistry, 14(7), 1254–1259.[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate. As a niche research chemical, a specific Safety Data Sheet (SDS) may not always be readily available. Therefore, this document synthesizes best practices derived from the chemical's structural family (pyrazine derivatives) and established regulatory standards to ensure the safety of laboratory personnel and environmental integrity. The procedures outlined herein are grounded in the principles of risk mitigation and regulatory compliance.

Hazard Assessment and Characterization

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate belongs to the pyrazine derivative family.[1][2] While specific toxicity data for this exact compound is limited, a conservative approach, assuming hazards similar to related structures, is essential for safety. Pyrazine derivatives are known to exhibit a range of biological activities and potential hazards.[3][4][5] The primary routes of exposure in a laboratory setting are inhalation, skin contact, and ingestion.

A thorough risk assessment must precede any handling or disposal. Based on analogous compounds, such as ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate and other pyrazine carboxylates, we can infer a probable hazard profile.[6][7]

Table 1: Probable Hazard Profile for Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Hazard CategoryAnticipated RiskRecommended Precaution
Acute Oral Toxicity Harmful if swallowed.[4][6]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]
Skin Corrosion/Irritation Causes skin irritation.[4][9]Wear protective gloves (e.g., nitrile), a lab coat, and other impervious clothing as necessary.[8][10]
Eye Damage/Irritation Causes serious eye irritation.[4][9]Wear safety glasses with side shields or chemical goggles.[8]
Respiratory Irritation May cause respiratory irritation.[4][7][9]Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][11]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.[10]Avoid release to the environment.[11] Do not dispose of down the drain or in regular trash.[11][12]

This proactive hazard identification is the cornerstone of a self-validating safety protocol. By treating the compound with the precautions warranted by its chemical class, we mitigate unknown risks.

Regulatory Framework: Ensuring Compliance

The disposal of laboratory chemical waste is rigorously governed by federal and local regulations. The two primary federal statutes in the United States are:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA establishes the framework for managing hazardous waste from "cradle-to-grave."[13] This regulation forbids the disposal of chemical waste in regular trash or down sewer systems.[13]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER): These standards, issued by the Occupational Safety and Health Administration (OSHA), are designed to protect workers who handle hazardous substances.[14][15] They mandate specific training, safety plans, and emergency response procedures.[16][17][18]

All laboratory personnel handling and generating hazardous waste must receive appropriate training on these regulations and the specific procedures implemented by their institution's Environmental Health & Safety (EHS) office.[16]

Core Disposal Protocol: From Bench to Final Disposition

This protocol provides a systematic, step-by-step process for safely managing waste containing Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate.

Phase 1: Waste Generation at the Bench
  • Personal Protective Equipment (PPE): Before beginning work, don appropriate PPE as identified in Table 1. This is your first and most critical line of defense.

  • Waste Segregation: At the point of generation, segregate waste streams. Do not mix waste containing this compound with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[7] Keep halogenated and non-halogenated solvent waste separate, as disposal costs and methods often differ.

  • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Many pyrazine derivatives are persistent in the environment and can be harmful to aquatic ecosystems.[19] Collect all aqueous waste in a designated, compatible container.

Phase 2: Accumulation and Storage
  • Container Selection: Choose a waste container that is chemically compatible with the waste being collected (e.g., a high-density polyethylene (HDPE) or glass bottle for liquid waste). The container must be in good condition, free from damage, and have a secure, leak-proof closure.[13]

  • Waste Labeling: This step is a critical EPA requirement.[20] As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[20]

    • The full chemical name: "Waste Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate". List all other components of the mixture.

    • An indication of the hazards (e.g., "Irritant," "Harmful").[20]

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[13][20] The container must remain closed except when actively adding waste.

  • Storage Limits: Do not exceed the storage limits for an SAA, which is typically 55 gallons of hazardous waste.[12] For acutely toxic wastes (P-listed), the limit is one quart.[12]

Phase 3: Final Disposal
  • Requesting Pickup: Once a waste container is full or is no longer needed, arrange for its removal. This is almost always handled through your institution's EHS department or a contracted hazardous waste disposal company.[12][21] Do not transport hazardous waste yourself.[12]

  • Documentation: Your EHS office will manage the necessary documentation, such as waste manifests, which track the waste to its final treatment, storage, and disposal facility (TSDF).[20][21]

  • Container Decontamination: Empty containers that held the compound must be triple-rinsed with a suitable solvent.[12] The rinsate must be collected and disposed of as hazardous waste.[12] After triple-rinsing, deface the original chemical label and dispose of the container according to institutional policy.[12]

Emergency Procedures: Spill Management

In the event of a small, manageable spill of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate solid or solution:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don Additional PPE: If not already worn, don double gloves, chemical splash goggles, and a lab coat. If the material is a powder, respiratory protection may be necessary.[22]

  • Contain and Absorb: For liquids, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[10][11] For solids, gently sweep up the material to avoid generating dust.[7][22]

  • Collect Waste: Carefully place the absorbed material or swept powder into a suitable container for hazardous waste.[22]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Label the waste container and manage it according to the Core Disposal Protocol.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

For large or unmanageable spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate waste.

G Disposal Workflow for Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate A Waste Generation (At the Bench) B Characterize Waste (Solid, Liquid, Contaminated Debris) A->B C Select Compatible & Leak-Proof Container B->C D Label Container Immediately 'Hazardous Waste' + Contents C->D E Store in Designated SAA (Keep Container Closed) D->E F Container Full? E->F F->E No (Continue Use) G Arrange for Pickup (Contact EHS/Licensed Vendor) F->G Yes H Final Disposal (by Certified Professionals) G->H

Caption: Decision workflow for handling chemical waste from generation to final disposal.

By adhering to this structured and cautious approach, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate, protecting themselves, their colleagues, and the environment.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • SAFETY DATA SHEET - Thiencarbazone-methyl. (2025, October 7). Sigma-Aldrich.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Occupational Safety and Health Administration.
  • Hazardous Waste - Standards. Occupational Safety and Health Administration.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • OSHA Rules for Chemical Hazards. (2026, March 12). DuraLabel.
  • Laboratory Waste Disposal: A Quick Overview. (2023, January 19). Environmental Marketing Services.
  • SAFETY DATA SHEET - 5-Methyl-4-isoxazolecarboxylic acid. (2026, January 16). Thermo Fisher Scientific.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration.
  • 5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide. Benchchem.
  • SAFETY DATA SHEET - Preparation, consisting of acrylates and amorphous silicon dioxide. (2023, December 20). Evonik.
  • NATURAL PYRAZINES 36 - Safety Data Sheet. (2026, January 19). Axxence Aromatic GmbH.
  • SAFETY DATA SHEET - ETHYL 4-METHYL-3-OXO-1,2,3,4-TETRAHYDROPYRIDO[2,3-B]PYRAZINE-2-CARBOXYLATE. (2024, December 19). CymitQuimica.
  • Methyl pyrazine-2-carboxylate - SAFETY DATA SHEET. (2023, October 13). Fisher Scientific.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal.
  • SAFETY DATA SHEET - 5-Methylisoxazole-4-carboxylic acid. (2025, December 24). Fisher Scientific.
  • Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate. MilliporeSigma.
  • Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate. Sigma-Aldrich.
  • Safety Data Sheet - Methyl 3-methylbenzo[b]thiophene-2-carboxylate. (2025, December 8). ChemScene.
  • Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. ResearchGate.
  • Method for removing pyrazine derivatives in waste water by resin adsorption method. Google Patents.
  • Safety Data Sheet - 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt). (2025, May 28). Cayman Chemical.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024, December 16). RSC Advances.
  • Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate. Fluorochem.
  • Methyl 3-oxo-3,4-dihydro-2H-benzo[B][14][16]oxazine-5-carboxylate. PubChem. Retrieved from

  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology.
  • Utilization of pyrazine-2-carboxamide and pyrazine-2-carboxylic acid by Pseudomonas fluorescens UK-1. FEMS Microbiology Letters.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). Molecules.
  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002, March 31). Molecules.
  • Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Central European Journal of Chemistry.

Sources

Personal protective equipment for handling Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in advanced drug discovery—particularly in the synthesis of kinase inhibitors and antiviral scaffolds—Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate (CAS: 859064-08-7) requires rigorous handling protocols. While it is a highly valuable intermediate, its physical state as a fine crystalline powder and its specific chemical moieties present distinct operational hazards.

This guide provides a self-validating, step-by-step operational framework for researchers and safety officers. By understanding the causality behind each safety requirement, laboratories can move beyond blind compliance and build a culture of proactive risk management.

Mechanistic Hazard Profiling

To effectively protect yourself, you must understand why a compound is hazardous. The safety profile of this pyrazine derivative is dictated by its molecular structure:

  • Electrophilic Reactivity (H315 / H319): The compound features an ester moiety and an oxo group on the pyrazine ring. These functional groups can act as electrophiles or strong hydrogen-bond acceptors, reacting with nucleophilic residues in epidermal proteins or the corneal epithelium, leading to localized inflammation (skin and eye irritation).

  • Aerosolization Risk (H335): As a fine powder, the compound is highly susceptible to static charge. Without proper mitigation, it can easily aerosolize during weighing, depositing micro-particulates into the alveolar region of the lungs and triggering respiratory cascades.

  • Metabolic Activation (H302): If ingested, the pyrazine core undergoes rapid hepatic metabolism, potentially interfering with cellular metabolic pathways and causing systemic acute toxicity.

Quantitative Hazard Profile and Exposure Controls

The following table summarizes the quantitative hazard data and the corresponding engineering and PPE controls required to mitigate these specific risks.

Hazard ParameterValue / ClassificationMechanistic CausalityRequired Engineering / PPE Control
GHS Acute Toxicity Category 4 (Oral)Pyrazine core undergoes hepatic metabolic activation; ester hydrolysis alters local pH.Strict no-eating policy; N95 Respirator if handled outside of a ventilated enclosure.
GHS Skin Irritation Category 2Electrophilic ester reacts with nucleophilic residues in epidermal proteins.Nitrile gloves (≥0.11 mm thickness); double-glove when handling DMSO solutions.
GHS Eye Irritation Category 2AFine crystalline powder causes mechanical abrasion and localized chemical inflammation.ANSI Z87.1 compliant tightly fitting safety goggles.
OSHA PEL (Particulates) 15 mg/m³ (Total Dust)5 mg/m³ (Respirable)Micro-particulates (<10 μm) deposit in the respiratory tract, triggering inflammatory cascades.Chemical fume hood certified at 80-100 fpm face velocity.

Personal Protective Equipment (PPE) Matrix

In accordance with [1], employers must assess workplace hazards and select appropriate PPE. For handling Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate, the following self-validating PPE system is mandatory:

  • Hand Protection: 100% Nitrile gloves. Validation Step: Perform a visual inspection and an inflation test (trapping air in the glove and squeezing) to check for micro-tears before donning.

  • Eye Protection: ANSI Z87.1-certified chemical splash goggles. Standard safety glasses are insufficient because they do not form a seal against aerosolized powders.

  • Body Protection: A standard, fully buttoned flame-retardant laboratory coat. Ensure cuffs are tucked under the nitrile gloves to eliminate exposed skin at the wrists.

Operational Workflow: Precision Weighing and Solubilization

The most significant risk of exposure occurs during the transfer and weighing of the dry powder. Follow this step-by-step methodology to ensure absolute containment.

Protocol: Safe Transfer and Solubilization

  • Environmental Control Verification: Ensure the chemical fume hood is operational. Verify the digital monitor reads a face velocity between 80-100 feet per minute (fpm). Clear the workspace of incompatible reagents (e.g., strong oxidizers or strong bases).

  • Static Mitigation (Critical Step): Pass an anti-static ionizer gun over the analytical balance and the disposable weigh boat. Causality: Fine pyrazine powders hold static charge; discharging the equipment prevents sudden aerosolization and subsequent inhalation exposure.

  • Precision Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the required mass of the compound to the weigh boat. Keep the container as close to the weigh boat as possible to minimize the drop distance.

  • Solubilization & The "DMSO Hazard": Transfer the powder to a pre-labeled amber glass vial. If adding solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays, you must double-glove . Causality: DMSO is a potent dermal penetration enhancer. If a DMSO-pyrazine solution contacts the skin, the solvent will rapidly transport the toxic compound across the dermal barrier, bypassing the localized irritation phase and leading directly to systemic exposure.

  • Decontamination: Wipe down the balance, spatulas, and surrounding hood surface with a lint-free wipe dampened with 70% isopropanol. Dispose of the wipe immediately in a designated solid hazardous waste container.

Logical Workflow & Exposure Response

The following diagram illustrates the logical relationship between hazard assessment, operational handling, and emergency response.

G Compound Methyl 5-methyl-3-oxo- 3,4-dihydropyrazine-2-carboxylate RiskAssessment Hazard Assessment (OSHA 29 CFR 1910.132) Compound->RiskAssessment PPE Don PPE (Nitrile, Goggles, Lab Coat) RiskAssessment->PPE Engineering Engineering Controls (Chemical Fume Hood) RiskAssessment->Engineering Handling Weighing & Transfer (Minimize Aerosolization) PPE->Handling Engineering->Handling Incident Exposure Incident? Handling->Incident Spill Spill / Contamination Incident->Spill Yes (Spill) FirstAid First Aid & Flushing (15+ mins) Incident->FirstAid Yes (Exposure) Success Proceed to Experimental Workflow Incident->Success No Waste Hazardous Waste Disposal (EPA 40 CFR 262) Spill->Waste FirstAid->Waste Contaminated PPE Success->Waste

Workflow diagram for the safe handling, exposure response, and disposal of the pyrazine derivative.

Emergency Response & First Aid
  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Causality: Continuous water flow hydrolyzes and mechanically dilutes the localized concentration of the pyrazine derivative, halting the electrophilic attack on epidermal proteins.

  • Eye Contact: Utilize an emergency eyewash station for 15 minutes, forcibly holding the eyelids open. Causality: This ensures the complete mechanical removal of micro-particulates trapped in the conjunctival sac, preventing corneal abrasion.

Waste Disposal & Environmental Logistics

Methyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate and its associated waste streams must be managed in strict compliance with [2].

  • Solid Waste: Contaminated weigh boats, spatulas, gloves, and lint-free wipes must be collected in a rigid, puncture-resistant container lined with a polyethylene bag. Label clearly as "Hazardous Solid Waste - Toxic/Irritant Pyrazine Derivatives."

  • Liquid Waste: Halogenated and non-halogenated solvent waste (e.g., DMSO/DMF solutions) must be segregated. Do not mix pyrazine waste streams with strong acids or oxidizers, as exothermic degradation may occur.

  • Accumulation: Ensure that Satellite Accumulation Areas (SAAs) do not exceed the 55-gallon limit for hazardous waste, and that all containers remain securely closed unless actively adding or removing waste, as mandated by EPA generator regulations.

References

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment." U.S. Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR 262 - Standards Applicable to Generators of Hazardous Waste." U.S. Environmental Protection Agency. Available at:[Link]

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